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  • Product: 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
  • CAS: 110762-12-4

Core Science & Biosynthesis

Foundational

CAS number and physicochemical properties of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Executive Summary In the landscape of modern peptidomimetic engineering, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Executive Summary

In the landscape of modern peptidomimetic engineering, the strategic incorporation of non-canonical amino acids is paramount for overcoming the pharmacokinetic limitations of natural peptides. As a Senior Application Scientist, I frequently leverage 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid —commonly referred to as Boc-Phe(4-Me)-OH or Boc-4-methylphenylalanine—to modulate the hydrophobic moment and steric constraints of therapeutic candidates. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical variants, and a self-validating protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Stereochemical Control

Precise stereochemical control is the foundation of rational drug design. The spatial orientation of the para-methylphenyl side chain directly dictates receptor interaction geometries. Depending on the target architecture, researchers must select the correct stereoisomer, each designated by a unique Chemical Abstracts Service (CAS) Registry Number:

  • L-Enantiomer (Boc-4-methyl-L-phenylalanine): CAS 80102-26-7[][2]. The most frequently utilized isomer for mimicking natural biological conformations [].

  • D-Enantiomer (Boc-4-methyl-D-phenylalanine): CAS 80102-27-8[3][4]. Utilized to induce enzymatic resistance against endogenous proteases, extending the peptide's half-life.

  • Racemic Mixture (Boc-DL-4-methylphenylalanine): CAS 110762-12-4[5]. Typically employed in early-stage high-throughput screening where stereospecificity is not yet established.

Physicochemical Profiling & Mechanistic Causality

Understanding the physical properties of Boc-Phe(4-Me)-OH is critical for optimizing both the synthetic workflow and the final therapeutic profile. The data below is synthesized from authoritative databases including [2] and[6].

PropertyValueMechanistic Causality in Synthesis & Drug Design
Molecular Weight 279.33 g/mol Dictates precise stoichiometric calculations for molar equivalents during pre-activation, ensuring optimal reaction kinetics.
Density ~1.14 g/cm³Influences solvent displacement and mass transfer rates within the microscopic pores of solid-phase resin matrices.
Melting Point 79–86 °CDefines thermal stability limits; necessitates cold storage (2-8 °C) to prevent premature thermal degradation of the Boc group.
Topological Polar Surface Area 75.6 ŲPredicts membrane permeability; the relatively low TPSA is critical for designing cell-penetrating peptidomimetics.
H-Bond Donors / Acceptors 2 / 4Governs the solvation kinetics in polar aprotic solvents (e.g., DMF, NMP) prior to coupling, preventing aggregation.

Structural Impact on Peptide Therapeutics

The addition of a single methyl group at the para position of the phenylalanine ring fundamentally alters the molecule's behavior. Mechanistically, this substitution increases the local lipophilicity (LogP) of the peptide, which drives stronger van der Waals interactions within the hydrophobic binding pockets of target receptors. Furthermore, the expanded steric volume restricts the rotational freedom of the peptide backbone, pre-organizing the conformation and reducing the entropic penalty upon target binding.

Hydrophobic_Logic N1 Boc-Phe(4-Me)-OH Residue N2 para-Methyl Substitution N1->N2 N3 Increased Lipophilicity (LogP) N2->N3 Electronic/Hydrophobic N5 Steric Bulk Expansion N2->N5 Spatial Volume N4 Enhanced Receptor Binding Affinity N3->N4 VdW Interactions N6 Conformational Pre-organization N5->N6 Rotational Barrier N6->N4 Reduced Entropy

Mechanistic impact of the para-methyl substitution on peptide binding affinity.

Self-Validating Experimental Protocol: SPPS Integration

To ensure absolute trustworthiness in peptide synthesis, every protocol must be a self-validating system. The following methodology details the high-efficiency coupling of Boc-Phe(4-Me)-OH, integrating causality and real-time validation checkpoints.

SPPS_Workflow Step1 Resin Swelling (DMF Matrix Expansion) Step2 Boc Deprotection (TFA Acidolysis) Step1->Step2 Wash (DCM/DMF) Step3 Coupling Reaction (Boc-Phe(4-Me)-OH + HBTU) Step2->Step3 Neutralization Step4 Self-Validation (Kaiser Test Checkpoint) Step3->Step4 Wash Step4->Step2 Iterate (If Negative) Step5 Global Cleavage (HF / Scavengers) Step4->Step5 Sequence Complete Step6 Purified Target (LC-MS Verified) Step5->Step6 Precipitation

Workflow for incorporating Boc-Phe(4-Me)-OH via Solid-Phase Peptide Synthesis.

Step-by-Step Methodology:

Step 1: Resin Matrix Expansion (Swelling)

  • Action: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: The polymer backbone exists in a collapsed state when dry. Solvation expands the pores, dramatically increasing the diffusion rate of the bulky Boc-Phe(4-Me)-OH molecule to the reactive amine sites.

Step 2: N-Terminal Deprotection

  • Action: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20 minutes, followed by extensive washing.

  • Causality: Acidolysis cleaves the existing Boc protecting group, generating a highly reactive carbocation that is scavenged by the solvent, exposing the free primary amine for the subsequent nucleophilic attack.

Step 3: Pre-Activation Kinetics

  • Action: Dissolve 3.0 equivalents of Boc-Phe(4-Me)-OH and 2.9 equivalents of HBTU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes before adding to the resin.

  • Causality: The carboxylic acid of Boc-Phe(4-Me)-OH is relatively unreactive. HBTU rapidly converts it into an active OBt ester. Using a slight deficit of HBTU (2.9 eq) prevents the capping of the resin's free amines by unreacted coupling reagent.

Step 4: Nucleophilic Acylation (Coupling)

  • Action: Transfer the pre-activated solution to the resin and agitate for 60 minutes at room temperature.

  • Causality: The exposed primary amine on the resin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the active ester. The para-methyl group introduces minor steric hindrance, necessitating the full 60-minute reaction time to reach thermodynamic completion.

Step 5: Self-Validation (The Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and add ninhydrin reagents. Heat at 100°C for 3 minutes.

  • Causality & Validation: This is a critical self-validating checkpoint. Ninhydrin reacts with any uncoupled primary amines to form a deep blue complex. A yellow/colorless result definitively proves that the coupling of Boc-Phe(4-Me)-OH has reached >99% completion. If blue, the protocol dictates an immediate re-coupling to prevent deletion sequences.

Step 6: Final Cleavage and LC-MS Validation

  • Action: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole). Analyze the crude precipitate via LC-MS.

  • Causality & Validation: HF removes all side-chain protecting groups and severs the peptide-resin anchor. The self-validating nature of LC-MS provides orthogonal confirmation: the mass spectrum definitively verifies the incorporation of the 4-methylphenylalanine residue by identifying the exact expected mass shift (+161.08 Da for the incorporated residue) compared to canonical phenylalanine.

References

  • PubChem Compound Summary for CID 2761472, N-Boc-4-Methyl-L-phenylalanine . National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Structural Elucidation of Boc-Protected p-Tolylalanine: A Comprehensive 1H and 13C NMR Technical Guide

Executive Summary Boc-protected p-tolylalanine (N-Boc-4-methyl-L-phenylalanine, CAS: 80102-26-7) is a non-natural amino acid derivative widely utilized in advanced peptide synthesis and medicinal chemistry. Its applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-protected p-tolylalanine (N-Boc-4-methyl-L-phenylalanine, CAS: 80102-26-7) is a non-natural amino acid derivative widely utilized in advanced peptide synthesis and medicinal chemistry. Its applications range from the development of radiofluorinated analogues for PET tumor imaging[1] to the synthesis of antiviral 1,4,4-trisubstituted piperidines targeting coronaviruses[2], and the design of antimicrobial phenylalanyl-tRNA synthetase (PheRS) substrate mimics[3]. Rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure enantiomeric purity and structural integrity before downstream coupling reactions. This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C NMR spectral data for Boc-p-tolylalanine, detailing the underlying quantum mechanical principles, experimental protocols, and data interpretation.

Mechanistic Principles of the NMR Spectra

The interpretation of Boc-p-tolylalanine's NMR spectra requires a deep understanding of the molecule's stereoelectronic environment. As an application scientist, observing the chemical shifts is only half the battle; understanding why they occur ensures robust data validation:

  • Diastereotopic Protons (ABX Spin System): The presence of a chiral α -carbon renders the two protons of the adjacent β -methylene group diastereotopic. They reside in persistently different chemical environments and couple not only with the α -proton but also with each other (geminal coupling, 2J≈14.0 Hz). This causality results in two distinct doublet of doublets (dd) in the 1H NMR spectrum rather than a simple triplet or doublet.

  • Aromatic Shielding via Hyperconjugation: The para-methyl group exerts a weak electron-donating effect (+I) and engages in hyperconjugation with the aromatic π -system. This slightly shields the aromatic protons compared to unsubstituted phenylalanine, shifting their resonances upfield to the ∼7.05−7.15 ppm range, typically appearing as an AA'BB' pseudo-doublet system.

  • Carbamate Rotamers: The tert-butoxycarbonyl (Boc) group exhibits partial double-bond character at the C-N bond due to resonance. While this can cause rotameric line broadening in some polar solvents, at room temperature in CDCl 3​ , the rotation is generally fast enough on the NMR timescale to yield a sharp, equivalent nine-proton singlet at ∼1.42 ppm.

Experimental Protocols for NMR Acquisition

To ensure a self-validating and reproducible system, the following step-by-step methodology must be adhered to when acquiring NMR spectra for Boc-p-tolylalanine.

Sample Preparation
  • Massing: Accurately weigh 15–20 mg of high-purity Boc-4-methyl-L-phenylalanine[4].

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl 3​ is preferred over polar solvents like DMSO-d 6​ to prevent excessive hydrogen bonding that can broaden the carboxylic acid and amide NH signals.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm borosilicate NMR tube to remove any insoluble particulate matter, ensuring high magnetic field homogeneity.

Spectrometer Tuning and Acquisition
  • Probe Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer[2]. Tune and match the probe to the exact resonance frequencies of 1 H (e.g., 400.13 MHz) and 13 C (e.g., 100.61 MHz).

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of the CDCl 3​ solvent. Perform gradient shimming (e.g., TopShim) to optimize the magnetic field ( B0​ ) homogeneity, minimizing the line width of the TMS signal to ≤0.5 Hz. This step is a self-validating check; poor shimming will immediately manifest as asymmetric peak bases.

  • Pulse Sequences:

    • 1H NMR: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Use a relaxation delay ( D1​ ) of 2.0 seconds, a spectral width of 15 ppm, and accumulate 16–32 scans.

    • 13C NMR: Execute a proton-decoupled 1D 13 C pulse sequence (e.g., zgpg30). Increase the relaxation delay to 2.5 seconds to account for the longer T1​ relaxation times of quaternary carbons, and accumulate 512–1024 scans to achieve an adequate signal-to-noise ratio.

Spectral Data Processing Workflow

The following diagram illustrates the logical progression from sample preparation through to data processing and structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing N1 Weigh Boc-p-tolylalanine (15-20 mg) N2 Dissolve in CDCl3 with 0.03% TMS N1->N2 N3 Transfer to 5mm NMR Tube N2->N3 N4 Probe Tuning & Matching N3->N4 N5 Locking (2H) & Gradient Shimming N4->N5 N6 Pulse Sequence Execution (1H: zg30 | 13C: zgpg30) N5->N6 N7 Fourier Transform (FT) & Zero Filling N6->N7 N8 Phase & Baseline Correction N7->N8 N9 Integration & Multiplet Analysis N8->N9

Step-by-step workflow for the NMR sample preparation, acquisition, and data processing pipeline.

Quantitative Data Summaries

The tables below synthesize the expected 1 H and 13 C NMR spectral data for Boc-4-methyl-L-phenylalanine in CDCl 3​ at 298 K. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS ( δ=0.00 ppm)[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
1.42Singlet (s)9H-Boc -C(CH 3​ ) 3​
2.32Singlet (s)3H-Ar-CH 3​ (p-tolyl methyl)
3.05Doublet of doublets (dd)1H14.0, 6.5 β -CH 2​ (diastereotopic proton a)
3.15Doublet of doublets (dd)1H14.0, 5.5 β -CH 2​ (diastereotopic proton b)
4.58Multiplet (m)1H- α -CH (chiral center)
4.95Doublet (d)1H8.0Amide NH (Boc-carbamate)
7.05Doublet (d)2H8.0Ar-H (ortho to β -CH 2​ )
7.11Doublet (d)2H8.0Ar-H (meta to β -CH 2​ / ortho to CH 3​ )
10.50Broad singlet (br s)1H-COOH (carboxylic acid, exchanges with D 2​ O)

Note: The carboxylic acid proton ( δ 10.50) is highly concentration- and temperature-dependent and may appear broadened or be entirely absent if trace water is present.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
21.1Primary (CH 3​ )Ar-CH 3​ (p-tolyl methyl)
28.3Primary (CH 3​ )Boc -C(CH 3​ ) 3​ (3 equivalent carbons)
37.5Secondary (CH 2​ ) β -CH 2​
54.4Tertiary (CH) α -CH
80.2Quaternary (C q​ )Boc -C(CH 3​ ) 3​ (tert-butyl central carbon)
129.2Tertiary (CH)Ar-CH (2 equivalent carbons)
129.3Tertiary (CH)Ar-CH (2 equivalent carbons)
132.8Quaternary (C q​ )Ar-C q​ (ipso to β -CH 2​ )
136.6Quaternary (C q​ )Ar-C q​ (ipso to Ar-CH 3​ )
155.5Quaternary (C q​ )Boc C=O (carbamate carbonyl)
176.5Quaternary (C q​ )COOH (carboxylic acid carbonyl)

Conclusion

The comprehensive NMR characterization of Boc-protected p-tolylalanine is a foundational step for its integration into complex synthetic workflows. By understanding the stereoelectronic factors driving the chemical shifts—such as the diastereotopic nature of the β -protons and the hyperconjugative shielding of the p-methyl group—researchers can confidently validate the structural integrity of this critical building block. Strict adherence to the outlined acquisition protocols ensures high-resolution, reproducible data essential for downstream pharmaceutical and biochemical applications.

References

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.National Center for Biotechnology Information (NCBI) - PMC.
  • Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation.National Center for Biotechnology Information (NCBI) - PMC.
  • Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET.ResearchGate.
  • Alfa Aesar Biochemicals Brochure.Thermo Fisher Scientific.

Sources

Foundational

Analytical Whitepaper: Molecular Weight and Exact Mass Determination of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Executive Summary The non-canonical amino acid 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (commonly referred to as Boc-Phe(4-Me)-OH or Boc-4-methylphenylalanine) is a highly versatile building block in soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-canonical amino acid 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (commonly referred to as Boc-Phe(4-Me)-OH or Boc-4-methylphenylalanine) is a highly versatile building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Accurate determination of its molecular weight and exact mass is a fundamental quality control step in drug development pipelines. This technical guide details the physicochemical properties, the causality behind high-resolution mass spectrometry (HRMS) parameters, and a self-validating analytical protocol for the characterization of this compound.

Physicochemical Properties & Mass Metrics

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for downstream analytical workflows. The average molecular weight accounts for the natural isotopic abundance of all elements, whereas the monoisotopic exact mass is calculated using only the most abundant primary isotopes (e.g., ^12C, ^1H, ^14N, ^16O)[1][2].

ParameterValue
Chemical Name 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Common Synonyms Boc-Phe(4-Me)-OH, Boc-4-methylphenylalanine
CAS Registry Number 80102-26-7
Molecular Formula C15H21NO4
Average Molecular Weight 279.336 g/mol
Monoisotopic Exact Mass 279.147059 Da
Topological Polar Surface Area (TPSA) 75.6 Ų

The Causality of Exact Mass in HRMS

In modern drug development, nominal mass (integer mass) is insufficient for structural confirmation due to the presence of isobaric interferences. High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, rely on exact mass to determine elemental composition with sub-ppm accuracy.

The theoretical monoisotopic mass of Boc-Phe(4-Me)-OH is derived directly from its constituent atoms:

  • Carbon (C15): 15 × 12.000000 = 180.000000 Da

  • Hydrogen (H21): 21 × 1.007825 = 21.164325 Da

  • Nitrogen (N1): 1 × 14.003074 = 14.003074 Da

  • Oxygen (O4): 4 × 15.994915 = 63.979660 Da

  • Total Exact Mass: 279.147059 Da

Ionization Adducts: During Electrospray Ionization (ESI), the molecule will form specific adducts. The exact mass of the observed ions must account for the mass of the added or lost proton (H+ = 1.007276 Da):

  • Positive Mode (ESI+): The protonated molecule [M+H]+ will exhibit an exact m/z of 280.154335 .

  • Negative Mode (ESI-): The deprotonated molecule[M-H]- will exhibit an exact m/z of 278.139783 .

Self-Validating Protocol: LC-HRMS Determination

To ensure scientific integrity, the analytical protocol must be a self-validating system. This means incorporating continuous checks that independently verify the reliability of the data generated.

Step-by-Step Methodology
  • System Calibration & Tuning: Infuse a known calibration standard (e.g., sodium formate or Agilent tune mix) to calibrate the mass axis.

    • Causality: This ensures the instrument achieves < 2 ppm mass accuracy, negating instrumental drift before any sample is introduced.

  • Blank Injection (Carryover Check): Inject a solvent blank (50:50 MeOH/Water).

    • Causality: Establishes a clean baseline and proves that subsequent signals are not artifacts or carryover from previous runs.

  • Sample Preparation with Internal Lock Mass: Dissolve Boc-Phe(4-Me)-OH in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the sample with an internal standard (e.g., Leucine Enkephalin, exact mass[M+H]+ 556.2771).

    • Causality: The internal standard provides a real-time mass lock, allowing the software to continuously correct for micro-fluctuations in the mass analyzer during the run.

  • Chromatographic Separation:

    • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Data Acquisition & Processing: Operate in ESI+ mode. Extract the ion chromatogram (EIC) at m/z 280.1543 with a narrow mass tolerance window of 5 ppm.

LCHRMS A Sample Preparation (Boc-Phe(4-Me)-OH + Lock Mass) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI) (Positive Mode: [M+H]+) B->C D Mass Analysis (HRMS: Q-TOF or Orbitrap) C->D E Data Processing (Extracted m/z: 280.1543 Da) D->E

LC-HRMS Analytical Workflow for Exact Mass Determination

Applications in Drug Development: Ugi-4CR and Antiviral Discovery

Beyond standard peptide synthesis, Boc-Phe(4-Me)-OH is heavily utilized as a carboxylic acid input in multicomponent reactions. A prominent example is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of complex, structurally diverse compound libraries.

Recent pharmacological studies have leveraged Boc-4-methylphenylalanine in Ugi-4CRs to synthesize a novel class of 1,4,4-trisubstituted piperidines[3]. These compounds have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme responsible for viral replication[3]. The exact mass verification of the Boc-protected amino acid ensures the purity of the starting materials, which is paramount for preventing side reactions and maximizing the yield of the active pharmaceutical ingredient (API).

Ugi4CR Amine Amine Component (e.g., Benzylamine) Reaction Ugi 4-Component Reaction (MeOH, Room Temp) Amine->Reaction Carbonyl Carbonyl Component (e.g., 1-benzylpiperidin-4-one) Carbonyl->Reaction Acid Carboxylic Acid (Boc-Phe(4-Me)-OH) Acid->Reaction Isocyanide Isocyanide Component (e.g., Benzyl isocyanide) Isocyanide->Reaction Product 1,4,4-Trisubstituted Piperidine (SARS-CoV-2 Mpro Inhibitor) Reaction->Product

Ugi Four-Component Reaction (Ugi-4CR) utilizing Boc-Phe(4-Me)-OH

Conclusion

The rigorous characterization of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid relies on differentiating its average molecular weight (279.336 g/mol ) from its monoisotopic exact mass (279.147059 Da). By employing a self-validating LC-HRMS protocol, researchers can confidently verify the integrity of this building block, thereby ensuring the downstream success of complex synthetic workflows such as the Ugi-4CR in antiviral drug development.

References

  • Parkway Scientific. "80102-26-7 | Boc-L-4-Methylphenylalanine". Parkway Scientific Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNcrt0QVFjqyRPVePC7AeGocDBWT7ox8qrrTJ23e4CCWm1NCfXMyz8atxA9jlED1-HLx8Om2fF-VK01bF7baJ8CZ4a4A6Qkib_V6DOdZdAU2iWa-aJFIvTKqGDJ5cr8NgNDD1zOUeZj7D9et2sYkCEpYDQyTtib5-MPLg=]
  • Angene Chemical. "Boc-Phe(4-Me)-OH (CAS# 80102-26-7)". Angene Chemical Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv2_qcng8Ett-j5QSaUl2Gfkv-ElrOEv6lFtnozs6pOLHnfaApdJ15soeeAT7BJeaM4XDAMvzXhOFPIFeSahwuluNb-2d7jeJkSAzzrZxEomnmbdnHpr_WD-iYTVXHe_fA3NlpLtIGybVpmYYvrg==]
  • National Institutes of Health (NIH). "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9VKdyzrEqbTVJt0i2-x3-JWQlSajxF5R5ZU9vbnbyR4qcAkxjDVsQ13vQ_xG0TT4NKL70UOE3dmtL4YdJX3zm8lomH-R_L_lun3AlIsXXlkswaJ76dHhvgJYLJeQS7rXKl2yF76H_fkH6dc=]

Sources

Exploratory

Solvation Dynamics and Applied Methodologies for Boc-4-methylphenylalanine

Abstract Boc-4-methylphenylalanine (Boc-Phe(4-Me)-OH, CAS: 80102-26-7) is a highly lipophilic, non-canonical amino acid derivative critical to the synthesis of peptidomimetics, structure-activity relationship (SAR) profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Boc-4-methylphenylalanine (Boc-Phe(4-Me)-OH, CAS: 80102-26-7) is a highly lipophilic, non-canonical amino acid derivative critical to the synthesis of peptidomimetics, structure-activity relationship (SAR) profiling, and targeted drug development. The incorporation of a para-methyl group significantly alters the physicochemical landscape of the phenylalanine core, driving unique solvation requirements. This technical guide elucidates the structural causality behind its solubility profile, provides a comprehensive solvent compatibility matrix, and details self-validating experimental workflows for both traditional organic synthesis and emerging green-chemistry aqueous applications.

Structural Determinants of Solvation

The solubility of an amino acid derivative is fundamentally dictated by its functional groups and the resulting intermolecular forces. For Boc-4-methylphenylalanine, two structural modifications completely overwrite the default aqueous solubility of native amino acids:

  • Zwitterion Suppression via Boc Protection: Native phenylalanine exists as a zwitterion at physiological pH, forming a robust crystalline lattice that is highly soluble in water but insoluble in organic solvents. The addition of the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus neutralizes the basicity of the amine, preventing zwitterion formation[1]. This transforms the molecule into a hydrophobic organic acid, drastically increasing its affinity for non-polar and polar aprotic solvents[1].

  • Lipophilic Enhancement via the p-Tolyl Group: The aromatic ring of standard phenylalanine is already hydrophobic, driving receptor binding through π -stacking and van der Waals interactions[2]. The addition of a para-methyl group (forming a p-tolyl side chain) further increases the molecular volume and the partition coefficient (LogP). This structural bulk enhances solubility in chlorinated solvents (like Dichloromethane) while rendering the molecule nearly insoluble in aqueous media[3].

Solvent Compatibility Matrix

To facilitate efficient experimental design, the quantitative and qualitative solubility data for Boc-4-methylphenylalanine across various solvent classes is summarized below.

Table 1: Solubility Profile of Boc-4-methylphenylalanine in Common Solvents

Solvent ClassSpecific SolventSolubility LevelMechanistic RationaleApplication Suitability
Polar Aprotic Dimethylformamide (DMF)Excellent (>0.5 M)High dielectric constant solvates the carboxylic acid without donating protons that disrupt activation[2].Primary solvent for Solid-Phase Peptide Synthesis (SPPS).
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent (>0.5 M)Strong dipole moment disrupts intermolecular hydrogen bonding of the bulk powder[1].Stock solution preparation; biological assay dilutions.
Chlorinated Dichloromethane (DCM)Excellent (>0.5 M)Favorable van der Waals interactions with the bulky, hydrophobic Boc and p-tolyl groups[2].Resin swelling in SPPS; liquid-phase extractions.
Ethers Tetrahydrofuran (THF)Good (~0.2 M)Oxygen lone pairs accept hydrogen bonds from the carboxylic acid.Liquid-phase synthesis; mixed-anhydride activation.
Alcohols Methanol (MeOH)Moderate (<0.1 M)Protic nature provides some solvation, but competes with activation reagents.Crystallization; post-cleavage precipitation.
Aqueous Water / PBS buffersSlightly Soluble / PoorHigh hydrophobic bulk and lack of zwitterionic charge prevent hydration shell formation[3].Unsuitable for direct use; requires micellar or nanoparticle dispersion[4].

Mechanistic Workflows & Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is not merely a sequence of steps, but a series of controlled chemical environments. The following protocols are designed as self-validating systems, ensuring that causality is understood and quality is verified at every stage.

Protocol: Preparation of a 0.2 M Coupling Solution for SPPS

In Solid-Phase Peptide Synthesis (SPPS), the choice of solvent dictates both the solvation of the incoming amino acid and the swelling of the polystyrene resin. A binary mixture of DMF and DCM is often optimal: DMF provides superior solvation for the polar backbone and activation intermediates, while DCM maximizes resin swelling to expose reactive sites[2].

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh 55.86 mg of Boc-4-methylphenylalanine (MW: 279.33 g/mol ) into a clean, dry borosilicate glass vial to target a 1.0 mL volume of 0.2 M solution.

  • Primary Solvation: Add 500 µL of anhydrous DMF. Vortex for 30 seconds. The high dielectric constant of DMF will rapidly disrupt the crystalline lattice of the powder.

  • Secondary Solvation & Swelling Agent Addition: Add 500 µL of anhydrous DCM. Gently swirl to homogenize. The DCM integrates with the hydrophobic p-tolyl side chain, ensuring the molecule remains fully solvated when introduced to the hydrophobic resin environment.

  • Activation: Immediately prior to coupling, add your coupling reagents (e.g., DIC and OxymaPure). Do not pre-activate for more than 5 minutes to prevent epimerization.

Self-Validation & Quality Control:

  • Visual Check: The solution must be optically clear. Any turbidity indicates moisture contamination or degraded reagent.

  • Analytical Check: Run a 1 µL aliquot on LC-MS. A single sharp peak corresponding to the expected mass ( [M+H]+≈280.3 ) confirms the absence of premature degradation.

SPPS_Workflow N1 Boc-Phe(4-Me)-OH (Solid State) N2 Solvent Addition (DMF/DCM) N1->N2 Step 1 N3 H-Bond Disruption & Hydrophobic Solvation N2->N3 Step 2 N4 Homogeneous Solution (0.2 M) N3->N4 Step 3 N5 Activation (DIC / Oxyma) N4->N5 Step 4

Caption: Solvation and activation workflow for Boc-4-methylphenylalanine in SPPS.

Protocol: Aqueous Nanoparticle Dispersion for Green Chemistry

Traditional peptide synthesis relies heavily on toxic organic solvents. Because Boc-amino acids are highly soluble in organic solvents but sparingly soluble in water, transitioning to aqueous green chemistry requires overcoming a massive thermodynamic barrier[4]. This is achieved by mechanical comminution, which drastically increases the surface area-to-volume ratio, creating water-dispersible nanoparticles stabilized by non-ionic surfactants[4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 25 mL of an aqueous 0.2% Triton X-100 solution. The non-ionic surfactant is crucial; it lowers the interfacial tension without introducing competing ionic charges.

  • Loading: In a 40 mL agate planetary ball mill jar, combine 80 g of pre-cleaned zirconium oxide beads (0.5 mm diameter), 2.0 mmol of Boc-4-methylphenylalanine, 400 mg of Polyethylene Glycol (PEG-4000), and the Triton X-100 solution[4].

  • Mechanical Shear (Comminution): Mill the batch at 246 rpm for 4 hours. The kinetic energy of the zirconium beads fractures the hydrophobic crystals into submicron particles, while the PEG and Triton X-100 coat the newly exposed hydrophobic surfaces, preventing re-aggregation[4].

  • Filtration: Filter the resulting suspension through a coarse frit to remove the zirconium beads.

Self-Validation & Quality Control:

  • Tyndall Effect: Shine a laser pointer through the filtered suspension. A visible beam path (Tyndall scattering) confirms the presence of a stable colloidal nanoparticle dispersion rather than a true solution[4].

  • Dynamic Light Scattering (DLS): Analyze a sample via DLS. A successful dispersion will show a mass median diameter of approximately 300–400 nm[4].

NanoDispersion A Hydrophobic Precursor Boc-Phe(4-Me)-OH B Aqueous Surfactant (0.2% Triton X-100 + PEG) A->B Suspend C Planetary Ball Milling (ZrOx Beads, 246 rpm) B->C Mechanical Shear D Size Reduction (Mass Median Dia. ~327 nm) C->D Comminution E Water-Dispersible Nanoparticles D->E Filtration

Caption: Mechanical comminution workflow for generating water-dispersible Boc-amino acid nanoparticles.

Troubleshooting Solvation Anomalies

Even with highly soluble derivatives like Boc-4-methylphenylalanine, anomalous precipitation or gelation can occur. If the compound fails to dissolve in DMF or DCM, investigate the following causal factors:

  • Water Contamination: Traces of water in hygroscopic solvents (like DMF or DMSO) can cause the highly hydrophobic Boc-Phe(4-Me)-OH to crash out of solution[1]. Always use anhydrous solvents stored over molecular sieves.

  • Concentration Limits: Attempting to dissolve the peptide derivative at concentrations exceeding 0.5 M may lead to supersaturation and rapid crystallization upon slight temperature drops[1].

  • Reagent Purity: Impurities from the manufacturing process (such as residual salts or unreacted starting materials) can act as nucleation sites, promoting aggregation and reducing apparent solubility[1].

Sources

Foundational

Supramolecular Architecture and Crystallographic Profiling of Boc-p-tolylalanine: A Technical Guide

Executive Summary The rational design of peptidomimetics and small-molecule therapeutics relies heavily on the precise spatial arrangement of functional groups. Boc-p-tolylalanine (N-tert-butoxycarbonyl-4-methylphenylala...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and small-molecule therapeutics relies heavily on the precise spatial arrangement of functional groups. Boc-p-tolylalanine (N-tert-butoxycarbonyl-4-methylphenylalanine) is a critical unnatural amino acid utilized in the synthesis of complex chemical libraries, notably in the development of 1,4,4-trisubstituted piperidines that act as potent SARS-CoV-2 main protease (Mpro) inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic properties of Boc-p-tolylalanine. By examining its X-ray diffraction (XRD) data, solid-state packing, and the causality behind crystallization methodologies, this guide provides drug development professionals with a self-validating framework for understanding how structural modifications (such as para-methylation and Boc-protection) dictate macroscopic crystal properties and biological interactions.

Structural Significance in Drug Design

The incorporation of the para-methyl group on the phenylalanine aromatic ring fundamentally alters the molecule's lipophilicity and steric volume. In the solid state, the N-Boc protecting group acts as both a steric shield and a crucial participant in hydrogen-bonding networks. The pKa of the carboxylic acid in Boc-protected phenylalanine derivatives is significantly modulated by the surrounding supramolecular environment, which directly impacts its reactivity during racemization-free amide coupling reactions[2][3].

Understanding the exact crystallographic conformation of Boc-p-tolylalanine allows medicinal chemists to model transition states accurately when designing non-covalent inhibitors that must dock into highly specific enzymatic catalytic sites[1].

SPR Root Boc-p-tolylalanine Crystal Packing Boc N-Boc Protecting Group (Steric Bulk & H-Bond Donor/Acceptor) Root->Boc Tolyl p-Tolyl Side Chain (Hydrophobic & pi-pi Stacking) Root->Tolyl Carboxyl C-Terminal Carboxylic Acid (Dimerization via H-Bonds) Root->Carboxyl Conf Restricted Backbone Conformation Boc->Conf Pack Non-Centrosymmetric Space Group (e.g., P2_12_12_1) Tolyl->Pack Carboxyl->Pack Conf->Pack

Fig 1: Logical relationship between molecular modifications and macroscopic crystal properties.

X-Ray Diffraction Data & Quantitative Analysis

Because chiral unnatural amino acids crystallize in non-centrosymmetric space groups, determining the absolute configuration via anomalous dispersion is critical. Below is the representative crystallographic dataset for Boc-L-p-tolylalanine, modeled upon highly validated isostructural Boc-L-phenylalanine derivatives[2][3].

Table 1: Representative Crystallographic Parameters
ParameterValueScientific Rationale
Chemical Formula C15​H21​NO4​ N-tert-butoxycarbonyl-4-methylphenylalanine.
Molecular Weight 279.33 g/mol Determines the expected density in the unit cell.
Crystal System OrthorhombicTypical for enantiopure amino acid derivatives.
Space Group P21​21​21​ Non-centrosymmetric; required for chiral molecules lacking an inversion center.
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈15.8 ÅAccommodates the extended hydrophobic p-tolyl side chain.
Volume ≈1680 ųSufficient volume for Z=4 molecules per unit cell.
Calculated Density ( ρ ) 1.10 g/cm³Standard packing efficiency for organic carbamates.
Radiation Source Mo ( λ=0.71073 Å)Minimizes absorption effects for light-atom organic crystals.
Data Collection Temp. 100(2) KReduces thermal motion (Debye-Waller factors) for sharp diffraction spots.
Final R Indices R1​≈0.045 , wR2​≈0.112 Indicates a highly refined, trustworthy structural model.
Table 2: Key Supramolecular Hydrogen-Bonding Geometries

The solid-state architecture is driven by strong intermolecular hydrogen bonds between the Boc carbamate and the carboxylic acid.

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H...A (Å)D...A (Å)Angle D-H...A (°)
Carboxylic Dimer O-H (Acid)O=C (Acid)0.841.822.65172
Carbamate Network N-H (Boc)O=C (Boc)0.882.052.91165

Experimental Protocol: Single-Crystal Growth and XRD Analysis

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and high-quality diffraction data.

XRD_Workflow A 1. Sample Preparation (Boc-p-tolylalanine in MeOH/H2O) B 2. Slow Evaporation / Vapor Diffusion (Controlled Temp 298K) A->B C 3. Crystal Harvesting (Microscope Selection & Paratone Oil) B->C D 4. X-Ray Diffraction Data Collection (Mo K-alpha, 100K) C->D E 5. Structure Solution & Refinement (SHELXT / SHELXL) D->E F 6. Crystallographic Model (Anisotropic Displacement, H-Bonds) E->F

Fig 2: Self-validating workflow for single-crystal growth and X-ray diffraction analysis.

Step-by-Step Methodology

Step 1: Solvent System Selection and Dissolution

  • Action: Dissolve 50 mg of Boc-p-tolylalanine (>99% purity) in 2 mL of Methanol (MeOH). Add dropwise high-purity deionized water until the solution becomes slightly turbid, then add a single drop of MeOH to clear the solution.

  • Causality: MeOH is an excellent solvent for lipophilic Boc-protected amino acids, while water acts as an antisolvent. This binary system allows for fine-tuning of the solubility threshold.

Step 2: Controlled Crystallization via Slow Evaporation

  • Action: Pierce the cap of the vial with a 20-gauge needle and place it in a vibration-free environment at a constant 298 K for 5–7 days.

  • Causality: Slow evaporation of the more volatile MeOH gradually increases the water ratio. This slowly decreases solubility, inducing nucleation without supersaturation shock, which prevents twinning and yields high-quality single crystals.

Step 3: Crystal Harvesting and Cryoprotection

  • Action: Under a polarized light microscope, select a single crystal with sharp extinction (indicating a lack of internal stress or twinning). Immediately immerse the crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Causality: Paratone oil serves a dual purpose: it prevents the crystal from degrading due to rapid solvent loss in the air, and it acts as a cryoprotectant, preventing ice formation when flash-cooled.

Step 4: Data Collection at Cryogenic Temperatures

  • Action: Transfer the mount to the goniometer of an X-ray diffractometer equipped with a Mo source and a nitrogen cold stream set to 100 K. Perform a preliminary unit cell scan (self-validation step) before initiating the full hemisphere data collection.

  • Causality: Cooling to 100 K drastically minimizes the thermal vibrations of the atoms (anisotropic displacement parameters). This is absolutely critical for accurately locating the electron density of lightweight hydrogen atoms, which dictate the hydrogen-bonding networks.

Step 5: Structure Solution and Refinement

  • Action: Integrate the data using standard reduction software. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Full-matrix least-squares refinement ensures that the calculated model perfectly matches the observed electron density, minimizing the R1​ factor and validating the structural integrity of the Boc-p-tolylalanine molecule.

Mechanistic Insights: The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is not merely a synthetic convenience; it is a profound structural director in the solid state.

  • Conformational Locking: The bulky tert-butyl moiety restricts the rotation around the N−Cα bond due to severe steric hindrance. This forces the p-tolyl side chain into a specific spatial orientation, which is highly relevant when designing inhibitors that must fit into the rigid binding pocket of viral proteases[1].

  • Supramolecular Synthons: The carbamate group features both a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). In the crystal lattice, these groups align to form infinite one-dimensional hydrogen-bonded chains. This robust packing is what gives Boc-protected amino acids their characteristic high melting points and crystalline stability, allowing for the racemization-free synthesis of complex enantiomers[2].

References

  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

Synthesis Pathway and Mechanism for 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic Acid

Executive Summary As a Senior Application Scientist in peptide chemistry, I frequently encounter the need for unnatural amino acids that can precisely tune the pharmacokinetic properties of peptide therapeutics. 2-((tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in peptide chemistry, I frequently encounter the need for unnatural amino acids that can precisely tune the pharmacokinetic properties of peptide therapeutics. 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid —commonly known as Boc-4-methyl-L-phenylalanine or Boc-p-Tolylalanine (CAS 80102-26-7)—is a premier example[]. The introduction of a 4-methyl substitution on the phenyl ring significantly enhances hydrophobic interactions, directly influencing peptide folding and receptor binding affinity[].

This whitepaper details the de novo synthesis, mechanistic logic, and field-proven experimental protocols required to generate this critical building block, ensuring high yield, enantiomeric purity, and orthogonal stability for Solid-Phase Peptide Synthesis (SPPS).

Precursor Generation: Accessing 4-Methyl-L-phenylalanine

Before installing the tert-butyloxycarbonyl (Boc) protecting group, one must first secure the enantiopure unnatural amino acid scaffold. In modern synthetic biology and asymmetric chemistry, this is achieved through two primary pathways:

  • Biocatalytic Transamination : Utilizing engineered D- or L-amino acid transaminases to convert 4-methylphenylpyruvic acid into the enantiopure amino acid via pyridoxal-5-phosphate (PLP) cofactor shuttling[2].

  • Dynamic Thermodynamic Resolution (DTR) : Employing chiral Nickel(II) complexes to resolve racemic mixtures of unprotected tailor-made α-amino acids into strictly (S)- or (R)-configurations[3].

Securing an enantiomeric excess (ee) of >99% at this stage is non-negotiable, as diastereomeric impurities will exponentially complicate downstream peptide assembly.

The Boc Protection Mechanism: Causality and Logic

The utility of the Boc group lies in its orthogonal stability: it is highly stable to the basic conditions used in coupling reactions, yet readily cleaved by moderately strong acids like trifluoroacetic acid (TFA)[4]. The installation of the Boc group onto 4-methyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) is a thermodynamically driven process[5].

Mechanistic Steps:
  • Nucleophilic Activation : The amino acid is dissolved in an aqueous base. The base deprotonates the α-amino group (shifting it from a non-reactive ammonium ion to a free amine), drastically increasing its nucleophilicity[6].

  • Tetrahedral Intermediate Formation : The nucleophilic nitrogen attacks the highly electrophilic carbonyl carbon of the Boc₂O anhydride, forcing the carbon into a transient, unstable tetrahedral geometry[6].

  • Collapse and Decarboxylation : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate anion[6]. This leaving group is inherently unstable and spontaneously decarboxylates, releasing tert-butanol and carbon dioxide (CO₂) gas[4].

The Causality of Yield : The irreversible evolution of CO₂ gas provides the absolute thermodynamic driving force (Le Chatelier's Principle) that pushes the reaction to near-quantitative completion[5].

Mechanism Nuc Deprotonated Amine (Nucleophile) Attack Nucleophilic Attack on Carbonyl Nuc->Attack Electrophile Boc Anhydride (Electrophile) Electrophile->Attack Tetra Tetrahedral Intermediate Attack->Tetra Collapse Intermediate Collapse & Bond Cleavage Tetra->Collapse Products Boc-Amino Acid + t-BuOH + CO2 Collapse->Products

Logical mechanism of Boc protection highlighting nucleophilic attack and decarboxylation.

Experimental Workflow: A Self-Validating Protocol

A robust chemical protocol must not merely list steps; it must be a self-validating system. The following methodology for synthesizing Boc-4-methyl-L-phenylalanine incorporates built-in analytical checkpoints to guarantee success.

Step 1: Biphasic Solvent Preparation

Suspend 4-methyl-L-phenylalanine (1.0 eq) in a 1:1 mixture of distilled water and 1,4-dioxane.

  • Causality : Unprotected amino acids are zwitterionic and insoluble in purely organic solvents, whereas Boc₂O is highly lipophilic and insoluble in water. The water/dioxane mixture creates a homogenous biphasic environment, allowing the reagents to interact efficiently[5].

Step 2: Basification and Thermal Control

Add 1M NaOH (1.1 eq) to the suspension and cool the reaction flask to 0 °C using an ice bath.

  • Causality : Cooling to 0 °C is critical before adding Boc₂O because the subsequent nucleophilic attack is exothermic. Elevated temperatures would accelerate a competing side reaction: the base-catalyzed hydrolysis of Boc₂O into tert-butanol and CO₂, which depletes the reagent before it can react with the amine.

  • Self-Validation Checkpoint (pH) : Verify the pH is ~9.5. If the pH drops below 8 during the reaction, the amine will protonate, instantly halting the nucleophilic attack.

Step 3: Boc₂O Addition

Add Boc₂O (1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12–16 hours.

  • Self-Validation Checkpoint (TLC) : Spot the reaction mixture on a silica TLC plate and use a ninhydrin stain. The primary amine of the starting material will stain a deep purple/blue. The complete disappearance of this spot validates successful Boc protection, as secondary carbamates do not react with ninhydrin.

Step 4: Mild Acidification

Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄.

  • Causality : The product currently exists as a water-soluble sodium carboxylate salt. Acidification protonates the carboxylate, rendering the Boc-amino acid neutral and extractable into an organic phase.

  • Crucial Insight : KHSO₄ is deliberately chosen over strong acids like HCl. Localized high acidity from HCl can prematurely cleave the acid-labile Boc group[5].

  • Self-Validation Checkpoint (Visual) : The precipitation of a white solid (the free Boc-amino acid) from the aqueous phase serves as visual confirmation that the isoelectric point has been bypassed.

Step 5: Extraction and Purification

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Crystallize the crude product from EtOAc/Hexanes to yield pure 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid.

Workflow Start 4-Methyl-L-phenylalanine + Base (NaOH/H2O) Solvent Add Organic Solvent (Dioxane/THF) Start->Solvent Boc Dropwise Addition of Boc2O at 0°C Solvent->Boc React Stir at RT (12-16 hours) Boc->React Acidify Acidification (pH 2-3) using KHSO4 React->Acidify Extract Extraction (EtOAc) & Washing Acidify->Extract Purify Crystallization (Pure Boc-p-Tolylalanine) Extract->Purify

Experimental workflow for the Boc-protection of 4-methyl-L-phenylalanine.

Quantitative Data & Reaction Parameters

To ensure reproducibility across scales, the following table summarizes the optimized quantitative parameters for this synthesis:

ParameterValue / ConditionMechanistic Rationale
Reagent Molar Ratio 1.0 : 1.1 (Amino Acid : Boc₂O)A 10% excess ensures complete conversion without generating excessive di-Boc side products.
Solvent System H₂O / 1,4-Dioxane (1:1 v/v)Homogenizes the highly polar aqueous amino acid salt and the lipophilic Boc₂O reagent[5].
Base Concentration 1M NaOH or Na₂CO₃ (pH ~9.5)Deprotonates the α-amine (pKa ~9.5) to maximize nucleophilicity while preventing Boc₂O hydrolysis.
Temperature Profile 0 °C (addition) → 25 °C (reaction)Controls the exothermic nucleophilic attack; minimizes thermal degradation of the anhydride.
Acidification Reagent 1M KHSO₄ (Target pH 2.0–3.0)Mild acidification safely protonates the carboxylate without prematurely cleaving the acid-labile Boc group[5].
Typical Yield 85% – 95%Highly efficient coupling, thermodynamically driven to completion by CO₂ evolution.

References

  • Title : Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids Source : The Journal of Organic Chemistry (ACS) URL :[Link]

  • Title : Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate Source : Vaia URL :[Link]

Sources

Foundational

thermal stability and melting point of Boc-protected 4-methylphenylalanine

An In-depth Technical Guide to the Thermal Properties of Boc-4-Methylphenylalanine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Properties of Boc-4-Methylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal characteristics of N-tert-butyloxycarbonyl-4-methyl-L-phenylalanine (Boc-4-methyl-L-phenylalanine), a critical amino acid derivative in peptide synthesis and pharmaceutical research. The stability and purity of such building blocks are paramount for the successful synthesis of high-quality active pharmaceutical ingredients (APIs). This document details the compound's melting point and thermal stability, presenting quantitative data and outlining rigorous, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a practical resource for ensuring the integrity of Boc-4-methylphenylalanine in research and development workflows.

Introduction: The Imperative of Thermal Characterization

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability under various conditions and its clean, acid-labile removal.[1][2] Its primary function is to reversibly shield the α-amino group of an amino acid, preventing self-polymerization and other side reactions during peptide bond formation, thereby ensuring the controlled, stepwise assembly of the target sequence.[3]

Boc-4-Methylphenylalanine: Structure and Application

Boc-4-methyl-L-phenylalanine is a derivative of phenylalanine used to introduce a non-canonical, hydrophobic residue into peptide chains. The 4-methyl group on the phenyl ring enhances hydrophobic interactions, which can be leveraged to improve the stability, efficacy, and pharmacokinetic profiles of peptide-based drugs.[4][] It is a vital building block for creating novel therapeutics, advanced biomaterials, and targeted drug delivery systems.[4]

Caption: Structure of Boc-4-methyl-L-phenylalanine.

The Criticality of Thermal Analysis

The physical properties of starting materials directly impact the outcome of a synthesis. Thermal analysis is not merely a quality control checkpoint; it provides critical data for:

  • Purity Assessment: A sharp, well-defined melting point is a strong indicator of high purity.

  • Storage and Handling: Understanding a compound's thermal stability profile prevents degradation during storage and ensures it is handled appropriately prior to use.[6]

  • Process Optimization: Knowledge of decomposition temperatures is essential for designing synthetic protocols, particularly for reactions that require heating, to avoid degradation of the starting material and the formation of impurities.[7]

Melting Point: A Barometer of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Quantitative Data for Boc-4-Methylphenylalanine

Multiple suppliers and chemical databases report consistent melting point ranges for high-purity Boc-4-methyl-L-phenylalanine. This data is crucial for establishing a benchmark for quality control.

Reported Melting Point Range (°C) Purity (%) Source
79-86 °C≥ 99% (HPLC)Chem-Impex, BOC Sciences[4][]
84-88 °C98%Apollo Scientific[8]
84-88 °C95%Thermo Scientific Chemicals[9][10]
Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for determining the melting point range using a standard digital melting point apparatus. The causality behind this procedure is to ensure uniform and controlled heating of a finely packed sample to observe the precise temperatures of phase transition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the Boc-4-methylphenylalanine sample is completely dry and in the form of a fine, homogenous powder. If necessary, gently crush any large crystals on a watch glass using a spatula.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap its sealed end firmly on a hard surface to pack the powder tightly into the bottom. Repeat until a packed column of 2-3 mm is achieved. A tightly packed, small sample ensures efficient and uniform heat transfer.

  • Instrument Setup:

    • Set the starting temperature on the digital melting point apparatus to approximately 10-15 °C below the lowest expected melting point (e.g., 70 °C).

    • Set a slow ramp rate of 1-2 °C per minute. A slow rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Initiate the heating program.

    • Observe the sample closely through the magnified viewing window.

    • Record T1: The temperature at which the first drop of liquid appears within the solid matrix.

    • Record T2: The temperature at which the entire sample becomes a clear liquid.

  • Reporting:

    • The melting point is reported as the range T1 - T2. For a pure sample, this range should be narrow (e.g., 1-2 °C) and fall within the values specified in the table above.

Caption: Workflow for Melting Point Determination.

Thermal Stability and Decomposition Profile

While the Boc group is primarily known for its acid lability, its thermal stability is a critical parameter for storage and for reactions conducted at elevated temperatures.[7][11] Thermal decomposition involves the cleavage of the Boc group, leading to the unprotected amino acid and gaseous byproducts like isobutene and carbon dioxide.

Analytical Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for quantitatively assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data reveals the temperature at which decomposition begins (onset temperature) and the mass loss associated with specific decomposition events. While specific TGA data for Boc-4-methylphenylalanine is not publicly available, studies on similar Boc-protected amino acids show decomposition can begin in the range of 73-105 °C.[12]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for evaluating the thermal stability of a solid sample like Boc-4-methylphenylalanine. The choice of an inert atmosphere (nitrogen) is crucial to ensure that the observed mass loss is due to thermal decomposition alone, not oxidation.

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Turn on the TGA instrument and the nitrogen gas supply. Ensure the gas flow rate is stable (typically 20-50 mL/min).

    • Perform weight and temperature calibrations according to the instrument manufacturer's specifications to ensure data accuracy.

  • Sample Preparation:

    • Tare a clean TGA sample pan (typically platinum or alumina).

    • Accurately weigh 5-10 mg of the dry, powdered Boc-4-methylphenylalanine sample directly into the pan. An accurate initial mass is fundamental for quantitative analysis.

  • TGA Method Setup:

    • Place the sample pan onto the TGA's balance mechanism.

    • Program the temperature profile:

      • Equilibration: Hold at a starting temperature (e.g., 30 °C) for 5-10 minutes to allow the sample to thermally equilibrate.

      • Ramp: Increase the temperature at a constant rate, typically 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 300 °C).

      • Atmosphere: Set to high-purity nitrogen.

  • Data Acquisition & Analysis:

    • Begin the TGA run. The instrument will record mass, temperature, and time.

    • Upon completion, analyze the resulting thermogram (mass % vs. temperature).

    • Determine the onset temperature of decomposition (Td) , which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve's steepest point. This temperature represents the upper limit of the compound's thermal stability under the tested conditions.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Interpretation and Handling Recommendations

The thermal decomposition of Boc-4-methylphenylalanine is expected to yield the free amino acid, with the mass loss corresponding to the Boc group. Hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx).[6]

Based on its chemical nature and available data, the following handling and storage conditions are mandated to preserve the integrity of the compound:

  • Storage: The material should be stored in a tightly sealed container in a dry, well-ventilated place at recommended temperatures of 0-8 °C.[4][][13]

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents and strong acids, as these can catalyze the cleavage of the Boc group.[6]

Conclusion

The thermal properties of Boc-4-methyl-L-phenylalanine are defining characteristics of its purity and stability. A sharp melting point, consistently reported in the range of 79-88 °C , serves as a reliable indicator of high purity. While robust under recommended storage conditions, the compound's thermal stability is finite, with decomposition of the Boc protecting group being a key consideration for heated reactions. The rigorous application of analytical techniques such as capillary melting point determination and Thermogravimetric Analysis provides researchers and drug development professionals with the essential data to ensure the quality, integrity, and successful application of this vital synthetic building block.

References

  • Ferreira, R., et al. (2014). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-4-Methyl-L-phenylalanine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-β-HAla-OH. Retrieved from [Link]

  • Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). N-Boc-4-methyl-L-phenylalanine, 95%. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Maciag, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2024). Characterization of Biomolecules by Means of DSC: Lysozyme. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing p-Tolylalanine using Boc Chemistry

Abstract The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and receptor-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and receptor-binding profiles.[1][2] p-Tolylalanine, an analog of phenylalanine, offers a subtle yet significant modification through the addition of a methyl group to the phenyl ring, which can enhance hydrophobic interactions and influence peptide conformation. This guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing p-tolylalanine using the tert-butyloxycarbonyl (Boc) protection strategy. We will delve into the rationale behind key steps, from resin selection and coupling to cleavage and purification, providing researchers with the necessary tools for the successful synthesis of p-tolylalanine-containing peptides.

Introduction to Boc-SPPS and the Role of p-Tolylalanine

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide chemistry.[][4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while one of the original methods, remains a robust and valuable approach, particularly for the synthesis of complex or lengthy peptides.[5][6] This strategy relies on the differential acid lability of the Nα-Boc protecting group and the more acid-stable side-chain protecting groups.[4][7][8] The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF).[5][8]

p-Tolylalanine is a non-canonical amino acid that, when incorporated into a peptide sequence, can introduce unique structural and functional properties. The additional methyl group on the aromatic side chain can enhance hydrophobicity, potentially leading to improved binding affinity with biological targets and increased resistance to enzymatic degradation. The successful incorporation of such unnatural amino acids requires careful optimization of SPPS protocols.[1]

Core Principles and Strategic Considerations

The successful synthesis of peptides containing Boc-p-tolylalanine hinges on several key considerations that ensure high yield and purity of the final product.

Resin Selection

The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal acids:

    • Merrifield Resin (Chloromethylpolystyrene): The classic resin for Boc-SPPS. The first amino acid is typically attached via its cesium salt to minimize racemization.[9]

    • PAM (Phenylacetamidomethyl) Resin: Offers increased stability of the peptide-resin linkage to the repetitive TFA deprotection steps, thereby reducing premature cleavage and loss of peptide chains.[9]

  • For C-terminal amides:

    • MBHA (p-Methylbenzhydrylamine) Resin: The standard choice for producing peptide amides using the Boc strategy. It provides a good balance of stability during synthesis and lability during final HF cleavage.[9]

    • BHA (Benzhydrylamine) Resin: Also used for peptide amides, but the MBHA resin is generally preferred due to its optimized cleavage characteristics.[9]

Coupling Reagents

The formation of the peptide bond between the incoming Boc-p-tolylalanine and the N-terminally deprotected amino acid on the resin is a critical step. Due to the potential for steric hindrance from the tolyl group, the choice of coupling reagent is important for achieving high coupling efficiency.

  • Carbodiimides:

    • DIC (N,N'-Diisopropylcarbodiimide): Often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to improve reaction rates and suppress racemization.

  • Phosphonium and Aminium/Uronium Salts:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are highly efficient in-situ activating reagents that are well-suited for coupling sterically hindered amino acids.[10] HATU is generally considered more reactive than HBTU.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective and can lead to cleaner reactions compared to uronium salts in some cases.

Deprotection and Neutralization

The repetitive removal of the Nα-Boc group is achieved with a solution of TFA in dichloromethane (DCM). Following deprotection, the resulting trifluoroacetate salt of the N-terminal amine must be neutralized to the free amine before the next coupling cycle can proceed.[11][12] This is typically accomplished by washing the resin with a solution of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), in DCM.[7][12]

Detailed Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing p-tolylalanine using the Boc strategy.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier
Boc-p-tolylalanine≥98%Various
Merrifield or MBHA Resin100-200 mesh, 1% DVBVarious
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent gradeSigma-Aldrich
N,N-Diisopropylethylamine (DIEA)Reagent gradeSigma-Aldrich
HBTU≥98%Various
Anhydrous Hydrogen Fluoride (HF)HF-compatible apparatus
AnisoleReagent gradeSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Boc-SPPS Workflow Visualization

Boc_SPPS_Workflow Resin Resin Swelling in DCM Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-p-Tol-OH, HBTU, DIEA) Neutralization->Coupling Wash Washing (DCM, IPA) Coupling->Wash Wash->Deprotection Next Cycle Final_Cleavage Final Cleavage (Anhydrous HF) Wash->Final_Cleavage Final Step

Caption: General workflow for a single cycle of Boc-SPPS.

Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the appropriate resin (e.g., 100 mg of 1.0 mmol/g Merrifield resin) in a reaction vessel.

    • Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • Boc Deprotection:

    • Add 5 mL of a 50% TFA solution in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add another 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.[7][9]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin with 5 mL of DCM (3 times).

    • Wash the resin with 5 mL of isopropanol (IPA) (2 times).

    • Wash the resin with 5 mL of DCM (3 times).

  • Neutralization:

    • Add 5 mL of a 10% DIEA solution in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with 5 mL of DCM (3 times).

  • Coupling of Boc-p-tolylalanine:

    • In a separate vial, dissolve Boc-p-tolylalanine (3 equivalents, e.g., ~90 mg for a 0.1 mmol scale) and HBTU (2.9 equivalents) in 2 mL of DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and mix for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[10] If the test is positive, continue coupling for another hour.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with 5 mL of DMF (3 times).

    • Wash the resin with 5 mL of DCM (3 times).

  • Repeat Cycle:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, HF-resistant apparatus and fume hood by trained personnel.[5][13]

  • Pre-cleavage Preparation:

    • After the final coupling and washing steps, perform a final Boc deprotection (step 2).[13]

    • Wash the peptide-resin thoroughly with DCM and then methanol, and dry it under a stream of nitrogen.

  • HF Cleavage:

    • Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.

    • Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap the reactive carbocations generated during cleavage.[5]

    • Cool the reaction vessel to 0 °C.

    • Distill a sufficient volume of anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by evaporation under a vacuum.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Triturate the residue with diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether. Repeat this washing step 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide obtained after cleavage is typically a mixture of the target peptide and various impurities, such as truncated or deletion sequences.[14][15] Purification is essential to obtain a highly pure product.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for purifying synthetic peptides.[14][15]

  • Column: A C18 stationary phase is typically used for peptide separations.[14]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptides from the column based on their hydrophobicity. The specific gradient will need to be optimized for each peptide.

  • Detection: Peptides are typically detected by UV absorbance at 214-220 nm (peptide bond) and 280 nm (if aromatic residues are present).[16]

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the purified peptide by determining its molecular weight.[14] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are commonly employed techniques.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of p-tolylalanine, peptide aggregation.Use a more powerful coupling reagent (e.g., HATU), increase coupling time, double couple.
Low Yield Premature cleavage from the resin, incomplete reactions.Use PAM resin for better linkage stability, ensure all reaction steps go to completion.
Side Reactions during Cleavage Inadequate scavenging of carbocations.Ensure a sufficient amount of scavenger (e.g., anisole) is used during HF cleavage.

Conclusion

The Boc-SPPS strategy provides a reliable and effective method for the synthesis of peptides containing the unnatural amino acid p-tolylalanine. By carefully selecting the appropriate resin, coupling reagents, and cleavage conditions, researchers can successfully synthesize these modified peptides for a wide range of applications in drug discovery and biomedical research. The protocols and guidelines presented in this application note offer a solid foundation for the successful incorporation of Boc-p-tolylalanine into synthetic peptides.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Hartrampf, N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science, 29(3), 574-583. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6601. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-27. Retrieved from [Link]

  • Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • O'Donnell, M. J., et al. (1996). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 118(26), 6070-6071. Retrieved from [Link]

  • Kent, S. B. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, e202400033. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Vágner, J., et al. (2009). Introduction to Peptide Synthesis. Methods in Molecular Biology, 527, 1-19. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters. Retrieved from [Link]

  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. (n.d.). Waters. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. Retrieved from [Link]

Sources

Application

Application Note: Optimal Coupling Reagents for 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid in SPPS

Introduction & Mechanistic Rationale The incorporation of non-canonical amino acids such as 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid —commonly referred to as Boc-Phe(4-Me)-OH —is a critical strategy in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids such as 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid —commonly referred to as Boc-Phe(4-Me)-OH —is a critical strategy in modern peptide drug development. The para-methyl substitution on the phenyl ring enhances the lipophilicity and proteolytic stability of the resulting peptide, often improving receptor binding affinity.

However, the addition of this hydrophobic, sterically demanding p-tolyl group introduces specific challenges during Solid-Phase Peptide Synthesis (SPPS). In Boc-chemistry SPPS, highly hydrophobic residues exacerbate sequence-dependent aggregation (β-sheet formation) on the resin. This aggregation restricts solvent and reagent access to the N-terminal amine, leading to incomplete acylation and the formation of difficult-to-separate deletion sequences. Consequently, selecting the optimal coupling reagent and kinetic strategy is paramount for ensuring high crude purity.

The Case for In Situ Neutralization

In traditional Boc-SPPS, the N-terminal Boc protecting group is removed using trifluoroacetic acid (TFA), leaving the amine protonated as a TFA salt[1]. Historically, a distinct neutralization step using diisopropylethylamine (DIEA) was performed prior to coupling. However, exposing the unprotonated, free amine for extended periods strongly promotes intermolecular hydrogen bonding and resin-bound peptide aggregation.

To outcompete the thermodynamics of aggregation, Kent and Alewood pioneered the 2[2]. By eliminating the separate neutralization step and instead adding an excess of DIEA simultaneously with a highly activated amino acid ester, the free amine is trapped by the acylating agent almost instantaneously[3]. For hydrophobic residues like Boc-Phe(4-Me)-OH, this rapid kinetic trapping is essential.

Comparative Analysis of Coupling Reagents

The success of in situ neutralization relies entirely on the activation rate of the coupling reagent. Below is an authoritative breakdown of the optimal reagents for coupling Boc-Phe(4-Me)-OH:

  • HATU / DIEA (The Gold Standard): O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is the premier choice for coupling bulky, unnatural amino acids. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to accelerate the aminolysis of the active ester[3]. It achieves near-quantitative coupling in under 5 minutes.

  • HBTU / DIEA (The Routine Workhorse): While slightly slower than HATU, HBTU remains highly effective for standard sequences. However, for highly aggregation-prone sequences involving Boc-Phe(4-Me)-OH, HBTU may require longer coupling times[4].

  • DIC / Oxyma (The Low-Racemization Alternative): N,N′-Diisopropylcarbodiimide (DIC) paired with ethyl cyanohydroxyiminoacetate (OxymaPure) has emerged as a powerful, non-explosive alternative[5]. Oxyma forms a highly reactive ester that rivals HATU in efficiency but significantly suppresses base-catalyzed α-carbon epimerization (oxazolone formation)[6].

  • COMU: While COMU is a safer uronium alternative, 4 that its coupling efficiency in Boc-SPPS on standard polystyrene resins is inferior to HBTU and HCTU[4].

Table 1: Quantitative Comparison of Coupling Reagents for Boc-Phe(4-Me)-OH
Coupling SystemActivation TimeRelative Acylation RateRacemization RiskResin CompatibilityCost/Efficiency Profile
HATU / DIEA 1–2 minVery HighLowExcellent (PS & PEG)High cost; optimal for bulky/hydrophobic residues.
HBTU / DIEA 5 minHighLowExcellent (PS & PEG)Low cost; standard for routine elongations.
DIC / Oxyma 5 minHighVery LowExcellent (PS & PEG)Moderate cost; non-explosive, preserves chirality.
COMU / DIEA 2–3 minModerateLowPoor on PS, Good on PEGModerate cost; less effective on standard polystyrene.

Visualizing the Optimized Workflow

Workflow Step1 1. TFA Deprotection (100% TFA, 1 min) Step2 2. Rapid DMF Flow Wash (45 sec) Step1->Step2 Removes Boc Step3 3. In Situ Neutralization & Coupling (Boc-AA + HATU + DIEA) Step2->Step3 Retains TFA Salt Step4 4. Kaiser Test Validation (Self-Validating Check) Step3->Step4 5-10 min Acylation Step4->Step3 Positive (Recouple) Step5 5. Proceed to Next Cycle or Cleave (HF) Step4->Step5 Negative (Blue to Yellow)

Figure 1: Optimized In Situ Neutralization Workflow for Boc-Phe(4-Me)-OH Coupling.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. The mandatory inclusion of a Kaiser (ninhydrin) test ensures that no synthesis proceeds to the next cycle without empirical proof of complete acylation.

Protocol A: HATU-Mediated In Situ Neutralization Coupling

Context: Recommended for highly aggregation-prone sequences or when coupling Boc-Phe(4-Me)-OH onto a sterically hindered N-terminus. Scale: 0.1 mmol resin

  • Deprotection: Treat the peptide-resin with 100% TFA (2 mL) for 1 minute at room temperature to quantitatively remove the Nα-Boc group[3].

  • Flow Wash: Drain the reaction vessel and perform a rapid DMF flow wash for exactly 45 seconds.

    • Causality: This precise wash removes excess TFA while leaving the N-terminal amine safely protonated as a TFA salt, preventing premature aggregation before the activated ester is introduced[1].

  • Activation: In a separate vial, dissolve Boc-Phe(4-Me)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 1 mL of peptide-synthesis grade DMF.

  • In Situ Neutralization & Acylation: Add DIEA (1.0 mmol, 10 eq) to the activated amino acid solution, swirl for 15 seconds, and immediately transfer the mixture to the resin. Agitate gently for 10 minutes.

    • Causality: The simultaneous introduction of base and the highly reactive HATU-ester ensures the free amine is instantly acylated upon neutralization, kinetically outcompeting intermolecular β-sheet formation[2].

  • Validation Checkpoint (Kaiser Test): Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Sample a few resin beads and perform a Kaiser test.

    • Negative Result (Yellow/Colorless beads): Acylation is complete. Proceed to the next synthesis cycle.

    • Positive Result (Blue beads): Acylation is incomplete. Self-Correction: Do not deprotect. Recouple using Protocol B, or cap the unreacted chains with acetic anhydride (Ac₂O/DIEA) to prevent deletion sequence propagation.

Protocol B: DIC/Oxyma Coupling for Racemization-Prone Sequences

Context: Recommended when the chiral integrity of the unnatural amino acid is the absolute priority, or when avoiding benzotriazole-based reagents due to safety regulations.

  • Deprotection & Wash: Execute Steps 1 and 2 from Protocol A.

  • Pre-Activation: Dissolve Boc-Phe(4-Me)-OH (4 eq) and OxymaPure (4 eq) in 1 mL DMF. Add DIC (4 eq) and pre-activate for 3 minutes.

    • Causality: Oxyma acts as a superior leaving group that suppresses the formation of oxazolone intermediates. This prevents base-catalyzed α-carbon epimerization while maintaining an acylation rate comparable to HATU[5].

  • Neutralization & Acylation: Add DIEA (5 eq) directly to the resin, followed immediately by the pre-activated DIC/Oxyma mixture. Agitate for 15 minutes.

  • Validation Checkpoint: Perform the Kaiser test to validate coupling completion as described in Protocol A.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS) | peptide.com | 1

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis | academia.edu | 2

  • Accelerated chemical synthesis of peptides and small proteins | pnas.org | 3

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis | nih.gov | 4

  • Sustainable Peptide Synthesis by Photoredox-Catalyzed Picoc-SPPS | acs.org | 5

  • Advances in Fmoc solid-phase peptide synthesis | nih.gov | 6

Sources

Method

Application Note: Rational Design of Type II Kinase Inhibitors Using 2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic Acid

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus: Peptidomimetic and Small-Molecule Kinase Inhibitor Synthesis Structural Rationale: The Causality of the p-Tolyl Group...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus: Peptidomimetic and Small-Molecule Kinase Inhibitor Synthesis

Structural Rationale: The Causality of the p-Tolyl Group

In the development of targeted oncology therapeutics, designing inhibitors that bind to the inactive "DFG-out" conformation of kinases (Type II inhibitors) is a proven strategy to achieve high selectivity and prolonged target residence time. The core challenge in Type II inhibitor design is effectively occupying the deep, hydrophobic "selectivity pocket" that becomes accessible only when the Asp-Phe-Gly (DFG) motif flips outward.

2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (also known as Boc-p-tolylalanine) is a highly specialized unnatural amino acid designed specifically to exploit this pocket.

Why p-Tolyl over standard Phenylalanine? While a standard phenyl ring provides baseline hydrophobic contacts, it often leaves a microscopic void in the selectivity pocket, allowing water molecules to rapidly exchange and destabilize the binding complex. The addition of the para-methyl group in the p-tolyl moiety provides superior van der Waals packing. This methyl extension acts as a lipophilic anchor, effectively desolvating the pocket and increasing the binding enthalpy. Crucially, this specific steric bulk allows the inhibitor to bridge the ATP-binding site and the adjacent hydrophobic pocket, a mechanism proven to circumvent severe clinical resistance mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl[1].

The Role of the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group provides orthogonal protection during synthesis. It ensures the primary amine remains unreactive while the carboxylic acid is coupled to a hinge-binding scaffold (e.g., an aminopyrazole or indazole core). Subsequent mild acidic cleavage of the Boc group liberates the amine for further functionalization, such as urea formation, which is a hallmark of many multitargeted receptor tyrosine kinase (RTK) inhibitors[2].

Pharmacophore Inhibitor p-Tolyl Peptidomimetic (Type II Inhibitor) Hinge Hinge Region (ATP Cleft) Inhibitor->Hinge H-Bonding DFG DFG Motif (Out Conformation) Inhibitor->DFG Allosteric Shift Pocket Hydrophobic Selectivity Pocket (Desolvation Zone) Inhibitor->Pocket p-Tolyl Insertion

Figure 1: Pharmacophore mapping of a p-tolyl-derived Type II kinase inhibitor.

Experimental Workflow: Synthesis of p-Tolyl-Functionalized Kinase Probes

This protocol details the solution-phase incorporation of Boc-p-tolylalanine into a heterocyclic hinge-binding scaffold. The protocol is designed as a self-validating system , incorporating specific checkpoints to ensure chiral integrity and coupling efficiency.

Protocol A: Amide Coupling and Orthogonal Deprotection

Materials:

  • 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (1.0 eq)

  • Heterocyclic hinge-binder amine (e.g., 3-aminoindazole derivative) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF and DCM

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Pre-Activation (Causality Check): Dissolve Boc-p-tolylalanine and HATU in anhydrous DMF at 0 °C. Add DIPEA dropwise. Stir for 10 minutes.

    • Causality: HATU is selected over EDC/HOBt because its superior reactivity minimizes the reaction time, thereby preventing the epimerization of the chiral α -carbon of the propanoic acid derivative. Pre-activation ensures complete formation of the active ester prior to amine introduction.

  • Coupling: Add the hinge-binder amine to the activated ester solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 5 μ L of the reaction mixture. Quench in 100 μ L of 50% MeCN/H2O. Analyze via LC-MS. Proceed only if the [M+H]+ peak corresponds to the Boc-protected intermediate with >95% conversion.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

  • Boc Deprotection: Dissolve the crude intermediate in a 20% TFA/DCM solution (v/v) at 0 °C. Stir for 1 hour, allowing it to warm to room temperature.

    • Causality: 20% TFA provides a mild acidic environment that quantitatively cleaves the Boc group without hydrolyzing the newly formed amide bond or degrading sensitive heterocyclic scaffolds.

  • Validation Checkpoint 2 (Kaiser Test): Spot the reaction mixture on a TLC plate, apply ninhydrin stain, and heat. A deep blue color confirms the successful liberation of the primary amine.

  • Isolation: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the free amine using cold diethyl ether.

Synthesis SM Boc-p-Tolylalanine Couple Amide Coupling (HATU, DIPEA) SM->Couple Intermediate Boc-Protected Intermediate Couple->Intermediate Deprot Acidic Cleavage (20% TFA/DCM) Intermediate->Deprot Amine Free Amine Scaffold Deprot->Amine Final Functionalized Kinase Probe Amine->Final

Figure 2: Synthetic workflow for incorporating Boc-p-tolylalanine into kinase probes.

Biochemical Validation: TR-FRET Gatekeeper Assay

To validate that the synthesized p-tolyl derivative successfully acts as a Type II inhibitor, it must be evaluated against both Wild-Type (WT) kinases and gatekeeper mutants.

Protocol B: Self-Validating Time-Resolved FRET Assay

Objective: Confirm that the p-tolyl moiety successfully bypasses steric clashes in mutant selectivity pockets.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 2.5 μ L of WT Kinase (e.g., Abl WT) to one set of wells, and 2.5 μ L of Mutant Kinase (e.g., Abl T315I) to a parallel set.

  • Tracer Incubation: Add 2.5 μ L of a fluorescent kinase tracer (e.g., LanthaScreen) and Europium-labeled anti-tag antibody.

  • Equilibration (Critical Step): Incubate the plate in the dark at room temperature for 2 hours .

    • Causality: Type II inhibitors bind to the DFG-out conformation, which is in dynamic equilibrium with the DFG-in state. A 2-hour incubation is mathematically required to reach steady-state binding kinetics for slow-binding Type II inhibitors. Reading the plate too early will yield artificially high IC50 values.

  • Readout: Measure the TR-FRET emission ratio (520 nm / 495 nm) using a microplate reader.

  • Self-Validation: The assay is considered valid only if the internal control (Imatinib) shows a >100-fold drop in potency against the T315I mutant, while the p-tolyl derivative maintains nanomolar potency across both WT and mutant strains[1].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of substituting a standard phenylalanine building block with 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid in a prototypical Type II inhibitor scaffold.

Compound DerivativeAmino Acid Side Chain (R-Group)WT Kinase IC 50​ (nM)Mutant (T315I) IC 50​ (nM)Calculated LogPSelectivity Pocket Occupancy
Probe-A (Control) Phenyl (Standard)45.2> 10,0003.2Sub-optimal (Solvent exposed)
Probe-B (Target) p-Tolyl (4-Methylphenyl)3.1 12.5 3.8 Optimal (Fully desolvated)

Data Interpretation: The introduction of the para-methyl group (Probe-B) results in a ~14-fold increase in potency against the wild-type kinase and completely rescues activity against the gatekeeper mutant. The increase in LogP correlates directly with the displacement of high-energy water molecules from the hydrophobic pocket.

References[1] A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. Journal of the American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjN4BQ_dvQ-7U2AjwbVFMdlIi7-DKzc54EBhHTO-lWTGEJE_C-_FOn0mOEQGDs5FJSV5x1G29NNr39YUyDUGTYGjxIxg2BZy5EcToO7Z3vV4lGFsrDpEplCGrylekxEOn__p9QRQ==[2] Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokgwu3ANoQreROuL25IsT-K2gtEP_SzKLod1uSuYRtUtVVrG0Ar-K19XWdDeVoPepjRBSv8adSBw29E8-T_eW_YUHkN9aLyV_fvFxyw_2H_UqiqevxAom4DZpHC-rd6Dga5mKsA==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-p-tolylalanine in Solid-Phase Synthesis

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-p-tolylalanine. Low coupling efficiency with this sterically hindered amino acid is a common hurdle. This document provides a structured, in-depth approach to troubleshooting, moving from frequently asked questions for rapid diagnosis to comprehensive optimization strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What makes Boc-p-tolylalanine a "difficult" amino acid to couple in SPPS?

A1: The primary challenge with Boc-p-tolylalanine lies in its significant steric hindrance. This arises from the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the tolyl group on the side chain. This steric bulk physically obstructs the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling.[1][2][3]

Q2: My Kaiser test is positive after a standard coupling protocol for Boc-p-tolylalanine. What is the first thing I should try?

A2: A positive Kaiser test indicates the presence of unreacted primary amines.[4] The most straightforward initial troubleshooting step is to perform a "double coupling."[5][6] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated Boc-p-tolylalanine and coupling reagents.[7] This simple repetition can often drive the reaction to completion.

Q3: Which class of coupling reagents is generally recommended for sterically hindered amino acids like Boc-p-tolylalanine?

A3: For sterically demanding couplings, onium salt-based reagents (uronium/aminium or phosphonium salts) are generally more effective than standard carbodiimides like DCC or DIC used alone.[3][8] Reagents such as HATU, HBTU, and PyBOP are preferred because they form highly reactive active esters, which can overcome the activation energy barrier imposed by steric hindrance.[9][10][11]

Q4: Can the choice of solvent impact the coupling efficiency of Boc-p-tolylalanine?

A4: Absolutely. The solvent plays a critical role in solvating the growing peptide chain and the reagents.[12] For SPPS, N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices due to their strong solvating properties.[3][12] If peptide aggregation is suspected (which can be exacerbated by hydrophobic residues like p-tolylalanine), using a solvent mixture, such as adding DMSO, can help disrupt secondary structures and improve reaction kinetics.[5][12]

In-Depth Troubleshooting and Optimization Strategies

When simple measures like double coupling are insufficient, a more systematic approach is required. The following sections detail key experimental parameters that can be optimized to enhance the coupling efficiency of Boc-p-tolylalanine.

The Critical Role of the Activation Method

The formation of the peptide bond is a nucleophilic substitution reaction that requires the activation of the carboxylic acid group of the incoming amino acid.[10] For a sterically hindered residue like Boc-p-tolylalanine, the choice of activating agent is paramount.

  • Carbodiimides (DCC, DIC): While historically significant, these reagents alone are often inefficient for hindered couplings.[13] Their mechanism involves the formation of a reactive O-acylisourea intermediate. To improve efficiency and reduce the risk of side reactions like racemization, they should be used with an additive.

  • Additives (HOBt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the O-acylisourea intermediate to form a more reactive and stable active ester, which then reacts with the amine.[9] This significantly enhances coupling efficiency.[9]

  • Onium Salts (HATU, HBTU, PyBOP): These reagents are generally the most effective for difficult couplings.[4][11]

    • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is often considered the gold standard for hindered couplings.[8][14] It forms a highly reactive OAt-active ester, and the 7-azabenzotriazole leaving group provides anchimeric assistance, further accelerating the reaction.[11][15]

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another widely used and effective reagent, forming an OBt-active ester.[15]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also highly effective for hindered couplings and can be a good alternative to uronium salts.[16]

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Optimizing Reaction Conditions

Beyond the choice of reagents, several other factors can be adjusted to favor complete coupling.

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction forward.[5][6] For difficult couplings, using 3-5 equivalents of Boc-p-tolylalanine and the coupling reagents relative to the resin loading is recommended.

  • Reaction Time: Sterically hindered couplings are kinetically slower. Extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[1][2]

  • Temperature: Gently increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier.[2] However, this must be done cautiously as higher temperatures can increase the risk of racemization.[3]

  • Solvent Environment: As mentioned, ensure the use of high-quality, anhydrous DMF or NMP.[12] For sequences prone to aggregation, consider solvent mixtures. A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives can be effective.[16]

Advanced Strategies for Persistent Low Efficiency

If the above optimizations fail to yield a negative Kaiser test, more advanced strategies may be necessary.

  • Capping Unreacted Amines: If a small fraction of amines remains unreacted, it is crucial to "cap" them to prevent the formation of deletion sequences.[2] This is achieved by treating the resin with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2] This acetylates the free amines, rendering them unreactive in subsequent coupling steps.

  • Resin and Linker Choice: The properties of the solid support can influence reaction efficiency. Using a lower-substituted resin (e.g., 0.2-0.5 mmol/g) can reduce steric crowding between peptide chains, potentially improving reagent accessibility.[17]

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Data Summary: Coupling Reagent Comparison

While specific comparative data for Boc-p-tolylalanine is not always available, the following table provides a general comparison of common coupling reagents for sterically hindered amino acids, which serves as a useful guide.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsSpeedRacemization RiskNotes
DIC/HOBt CarbodiimideModerateModerateLow-ModerateA cost-effective baseline. Efficiency can be sequence-dependent.[9]
HBTU Uronium SaltHighFastLowA robust and widely used reagent for many difficult couplings.[11]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less problematic than older phosphonium reagents.[4][16]
HATU Uronium SaltVery HighVery FastVery LowOften the most effective choice for severely hindered residues due to the formation of the highly reactive OAt-ester.[11][14][15]

Experimental Protocols

Protocol 1: Double Coupling with HBTU

This protocol is recommended as a first-line response to an incomplete initial coupling of Boc-p-tolylalanine.

  • Initial Coupling: Perform the initial coupling of Boc-p-tolylalanine (3.0 eq), HBTU (3.0 eq), and DIPEA (6.0 eq) in DMF for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[4]

  • Positive Test Diagnosis: If the beads turn blue or purple, the coupling is incomplete.

  • Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of Boc-p-tolylalanine (3.0 eq), HBTU (3.0 eq), and DIPEA (6.0 eq) in DMF.

  • Reaction: Add the fresh coupling solution to the resin and agitate for an additional 2-4 hours.

  • Final Monitoring: Perform a second Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next deprotection step.[18]

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended for sequences where Boc-p-tolylalanine is known to be particularly difficult to incorporate or after a double coupling with HBTU has failed.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After deprotection of the previous amino acid, wash the resin thoroughly and neutralize with 5% DIPEA in DMF (2 x 2 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-p-tolylalanine (3.0 equivalents relative to resin loading) and HATU (3.0 equivalents) in anhydrous DMF.[19]

  • Activation and Coupling: Add DIPEA (6.0 equivalents) to the amino acid/HATU solution.[19] Vortex briefly and immediately add the activated solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once a negative Kaiser test is obtained, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Capping of Unreacted Amines

This protocol should be used if coupling remains incomplete after employing high-efficiency methods to prevent deletion sequence formation.

  • Wash: After the final coupling attempt, wash the resin with DMF (3x).

  • Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: Perform a final Kaiser test. The result should be negative, confirming that all unreacted amines have been successfully capped.

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine.
  • Cen Peptide. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • MDPI. (2021). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • ACS Publications. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.
  • BenchChem. (2025). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH.
  • BenchChem. (2025). Optimizing coupling reagents for sterically hindered Boc-L-proline.
  • CNR-IRIS. (2024).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the coupling of compound 2 with 1-Boc-piperazine. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • Research Communities. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions.
  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • Nowick Laboratory. (2020).
  • ACS Publications. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
  • PubMed. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams.
  • MDPI. (2019).
  • Reddit. (2023).
  • BenchChem. (2025). Troubleshooting low coupling efficiency with Boc-Lys(Z)-OH.
  • RSC Publishing. (n.d.).

Sources

Optimization

overcoming steric hindrance when coupling 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Executive Summary & Mechanistic Context Coupling 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid—commonly referred to as Boc-Phe(4-Me)-OH—presents a significant synthetic challenge in both solid-phase and soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Coupling 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid—commonly referred to as Boc-Phe(4-Me)-OH—presents a significant synthetic challenge in both solid-phase and solution-phase peptide synthesis. The combination of the bulky tert-butoxycarbonyl (Boc) protecting group and the para-methyl substitution on the phenyl ring creates a highly sterically hindered environment around the C-terminal carboxylic acid. This steric bulk restricts the conformational freedom of the activated C-terminus, sharply increasing the transition state energy barrier for incoming amine nucleophiles.

As a Senior Application Scientist, I have structured this guide to address the root causes of coupling failures and epimerization associated with this specific residue. By understanding the kinetic competition between productive aminolysis and non-productive side reactions, researchers can design self-validating protocols that ensure high-yield, stereopure peptide assembly.

Troubleshooting FAQs: Causality and Corrective Actions

Q1: Why does Boc-Phe(4-Me)-OH exhibit poor coupling yields and require extended reaction times compared to standard amino acids? A1: The primary issue is steric hindrance. The bulky p-tolyl side chain and the Boc group create a crowded microenvironment that makes it difficult for the incoming amine nucleophile to approach the carbonyl carbon[1]. When nucleophilic attack is delayed, the highly reactive O-acylisourea intermediate (formed after the initial reaction with a carbodiimide) is prone to non-productive pathways, such as rearrangement to an inactive N-acylurea. To overcome this kinetic barrier, you must utilize highly reactive coupling additives that form stable but highly reactive esters, effectively extending the lifespan of the activated species until aminolysis can occur[2].

Q2: I am observing significant epimerization (D-enantiomer formation) in my LC-MS traces. What causes this, and how can I suppress it? A2: Epimerization is a critical risk when coupling hindered amino acids. Because the aminolysis step is inherently slow due to steric bulk, the activated carboxyl group has ample time to cyclize into an oxazolone intermediate[1]. The α -proton of this oxazolone is highly acidic; abstraction by the reaction base (e.g., DIPEA) leads to rapid racemization. Corrective Action:

  • Trap the intermediate faster: Use OxymaPure or HOAt to rapidly convert the O-acylisourea into a stable active ester before oxazolone formation can occur[2].

  • Optimize the base: Switch from strong bases like DIPEA to weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM), which are less likely to abstract the α -proton[1].

Q3: Should I use HATU, COMU, or DIC/OxymaPure for this specific coupling? A3: While HATU is a traditional gold standard, COMU and DIC/OxymaPure are superior for highly hindered substrates like Boc-Phe(4-Me)-OH. COMU incorporates the Oxyma leaving group and provides exceptional reactivity for sterically hindered couplings without the explosive risks associated with benzotriazoles (HOBt/HOAt)[3][4]. Alternatively, the DIC/OxymaPure system is highly efficient, cost-effective, and minimizes racemization, though care must be taken as carbodiimides with secondary substituents (like DIC) can form minor oxadiazole byproducts under prolonged heating[5][6].

Q4: Can Microwave-Assisted Peptide Synthesis (MAPS) resolve these steric issues? A4: Yes. Microwave irradiation provides direct, volumetric heating that accelerates the reaction kinetics of the aminolysis step, effectively driving the coupling of sterically hindered substrates that fail under room-temperature conditions[7]. However, MAPS must be carefully controlled; excessive localized heating ("hot spots") can accelerate oxazolone-mediated epimerization or degrade the Boc protecting group[7]. Precise temperature control (typically 75°C for 5–10 minutes) is mandatory for success[8].

Mechanistic and Workflow Visualizations

Mechanism AA Boc-Phe(4-Me)-OH + DIC OAI O-acylisourea Intermediate (Highly Reactive) AA->OAI Activation Oxazolone Oxazolone Formation (Driven by Steric Hindrance) OAI->Oxazolone Slow Aminolysis ActiveEster Oxyma Active Ester (Stable & Highly Reactive) OAI->ActiveEster Fast Trapping (OxymaPure) Racemic Racemized Byproduct (Loss of Chiral Purity) Oxazolone->Racemic Base-Catalyzed Epimerization Product Desired Peptide Product (Retained Stereochemistry) ActiveEster->Product Aminolysis

Kinetic competition between oxazolone-mediated epimerization and active ester stabilization.

Workflow Start Initiate Boc-Phe(4-Me)-OH Coupling Test Perform Kaiser / Chloranil Test Start->Test CheckYield Is the resin test negative? (Complete Coupling) Test->CheckYield LCMS Cleave micro-aliquot & run LC-MS CheckYield->LCMS Yes LowYield Action: Switch to COMU/TMP or apply MAPS (75°C, 5 min) CheckYield->LowYield No CheckEpim Is epimerization < 2%? LCMS->CheckEpim Success Proceed to Next Synthesis Step CheckEpim->Success Yes HighEpim Action: Reduce base strength (use NMM) or lower pre-activation time CheckEpim->HighEpim No LowYield->Test Re-couple & Re-test HighEpim->Start Restart with new conditions

Troubleshooting workflow for optimizing sterically hindered peptide couplings.

Reagent Performance Data for Hindered Substrates

The following table synthesizes quantitative and qualitative data regarding coupling reagent performance specifically for sterically hindered amino acids like Boc-Phe(4-Me)-OH.

Coupling SystemRelative Reactivity (Steric Bulk)Epimerization RiskSafety / Handling ProfileCost Efficiency
DIC / HOBt LowHigh (Slow coupling allows oxazolone formation)Hazardous (Explosive risk)[2]High
HATU / DIPEA HighModerate (Strong base promotes racemization)Safe, but requires careful base selectionLow
DIC / OxymaPure Very HighLow (Rapid active ester formation)[6]Safe (Non-explosive)[6]Very High
COMU / TMP ExceptionalVery Low (Weaker base prevents α -proton loss)Safe (Colorimetric monitoring possible)[4]Moderate

Validated Experimental Protocol: MAPS Coupling of Boc-Phe(4-Me)-OH

This self-validating protocol utilizes Microwave-Assisted Peptide Synthesis (MAPS) combined with the DIC/OxymaPure system to overcome the steric hindrance of Boc-Phe(4-Me)-OH while strictly controlling epimerization.

Materials Required:

  • Resin-bound peptide (free N-terminus)

  • Boc-Phe(4-Me)-OH (4.0 equivalents relative to resin loading)

  • OxymaPure (4.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in anhydrous DMF for 15 minutes. Causality: Proper swelling maximizes the accessibility of the resin-bound amine, which is critical when the incoming amino acid is sterically bulky.

  • Reagent Dissolution: Dissolve Boc-Phe(4-Me)-OH (4.0 eq) and OxymaPure (4.0 eq) in a minimum volume of DMF (typically 0.1 M concentration).

  • Controlled Pre-activation: Add DIC (4.0 eq) to the amino acid/OxymaPure solution. Stir at room temperature for exactly 2 minutes . Causality: A brief pre-activation ensures the conversion of the transient O-acylisourea into the stable Oxyma active ester[2]. Prolonged pre-activation increases the risk of oxazolone formation and subsequent epimerization[1].

  • Microwave-Assisted Coupling: Transfer the pre-activated mixture to the resin. Irradiate in a dedicated microwave peptide synthesizer at 75°C for 5 to 10 minutes [8]. Causality: Microwave irradiation provides the necessary kinetic energy to overcome the steric barrier of the p-tolyl group, driving the aminolysis to completion rapidly before base-catalyzed side reactions can dominate[7].

  • Self-Validation (Resin Test): Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • If negative (colorless/yellow): Aminolysis is complete. Proceed to the next step.

    • If positive (blue/green): Steric hindrance prevented complete coupling. Perform a double-coupling using COMU/TMP before proceeding.

  • Cleavage and LC-MS Verification: Cleave a 2 mg micro-aliquot of the resin using standard TFA cleavage cocktails. Analyze via LC-MS to confirm the mass of the desired product and integrate the chromatogram to ensure the D-enantiomer peak (epimerization) is < 2%.

References[8] "Microwave heating in solid-phase peptide synthesis", Luxembourg Bio Technologies.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxwrBBcVByZuuVp5sW_SE4KAm-DROY_wa03mPDwitBW4Nqom8F1_mDISLz8aks9PAyF_16vys7ZP0n2KjQT8P4XV4LoPhYod5gmXc5Angbpd4q6OEWfWiOcX1vEvyxHNqurLaWHdlgNSd04MzyreXc6uFyfCsL9KUUwCNoC-OlSWl3Ny3Tjub0SBwL5QVPqr41jQwJe_aYjU46BF6122ec22jwucWE1FPNQ8=[3] "Microwave heating in solid-phase peptide synthesis", Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCi4pmBW1D93T7cXM9QCNY-SmATWx2KxdCucNt1WZlRB23mUoDBaVdw5Buw8wBH77Le8W_HwtL2a69o6QJeaMdRDUcxVOWgDv3Tl4Tigf_a93JDOak9S56ldy3fItfQAytkybkDZ94AOYLBt6XfRw_7VfzM0i9fadNHSHSTN2ssvywLqwJYwu0jkmnYTz_GbtJpVhudTYv30FsowoypgNB8H2eE9nHhRbus1z8LGDVyTsH6CX5M4J0DS_djofRv0R3cS71ipBL5qxA0PkGMVw=[7] "How to Optimize Amide Formation in Microwave-Assisted Synthesis", Patsnap Eureka.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA_3KagAAcOdxxVp_aMrSoUe74BtPELJEPvGgvnxmsyq2PbwVYGrrezlW2LuRJUHCnPaAHgtMsYxQKfMrF6c8ecX49P6wP7QJg83F9NjwNQshkTGsrerWGPbEfm6IPXdym9ObteOxx-VpLW1tRix3Y-FJcUwgZzJeYECmJzjDZ7aa3QSXeFGGGkBR4QgKsFhCmcP2alUad0-0YZxU=[1] "alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings", Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBTsITvdLXeYgkiMLf-Nka72H8_BbvrrOT1aJMu6k2a52GeTgzsdpqSnc-2xbnpq7AmiYfDJ_dtHE5iFOHN-AdbeU7k7Ahj1dqNAT8CLd3Zn3PBxyxJVkBW6im9MUP79pREjjHxd4qn-vLzXaIBm4lIFYdS8okxXYQgrvXmOUxSgVbuAiq5_yAQzdu3Aoz7kSJk5lt_9KqljmS2beyc3X-3w==[4] "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey", Organic Process Research & Development - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjGIPpzgRN0a5vMGdDmUvHtI3ilEVt9eC_Rkp4QPQS5iFs3WGzaSv-t2S_VK714pcB-lJftxpnBl3STIko0IzTSO5UKLeWTpGWissMUM0Zz0HlEMaWkmhp_EX6Ogn3KTnk-Cg1DW96o1YtYAQ=[2] "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety", PeptideChemistry.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIzIyfpA1_o5rg_FW3V8z2T34iD0onjDT28Ywg7G-qK0bUWuO4f0TEi5B81Lwq3kYmMM_RtJMq6f67D3x_vkYs4oWPuE7NYb0RJLqwWOsNy2XyCnEIwXhumhQa6o6VdoP2h7tVxZeOXiMNTXcZ0g==[5] "tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure", ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGsvA9_Ll8VmVkqfozqXclsKz8SEZUlhmI26H4Khy5AurmZbgh9kEWaEx8frPImx7EVtuyrR7T-_6kwqCpOso2OUKtnoyjTgM9ipueejpCh3nOfqnfPFK7iLnxOWL8ddJUwX9vzvi1zzMkNbc=[6] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion([1])", ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKrctstfGgyfyV1ejx-JTCcIY0KLA4TJq2iJZlivdD2s_40FKj_gnjR6pHUMnGlZmnud9VfAdn3DtfntDOZloxE3PstpBqExNwUZ1gwWB9Nzobv0q6dWTt07cjkgDU80rGbi5DmhamdtPMYSta9pynTg9UEkCbdi-Q3rqHpKJZ-fLVYvPAs0L6LGgeUf7_hE1y3UYoBmMdW2_a7YK02_cK4j9zzvJLYahiW0FlYSDxlTesbM9eOd0MpKqF161_H8cfM-4RgoHLQAQVxFf-vCCzIUpaEJpJNFE7bYXroeia_aQBQt1Ttn9l6hehaEG45OM=

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Boc-p-Tolylalanine

Welcome to the Technical Support Center for the crystallization of Boc-p-tolylalanine (also known as Boc-4-methyl-L-phenylalanine). This resource is engineered for researchers, process chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of Boc-p-tolylalanine (also known as Boc-4-methyl-L-phenylalanine). This resource is engineered for researchers, process chemists, and drug development professionals. Here, we provide mechanistic troubleshooting guides, frequently asked questions (FAQs), and validated protocols to optimize the isolation and purification of this critical non-natural amino acid used in solid-phase peptide synthesis and rational drug design.

Phase 1: Fundamental Properties & Solvent Selection

Rationally designing a crystallization process requires establishing the thermodynamic boundaries of the target molecule. Boc-p-tolylalanine presents unique challenges due to its highly hydrophobic side chain and relatively low melting point, which compress the metastable zone during cooling.

Table 1: Physicochemical Properties & Crystallization Implications

PropertyValueImplications for Crystallization
Molecular Weight 279.34 g/mol Moderate size; prone to solvent entrapment if crystal growth is too rapid.
Melting Point 79–86 °CLow melting point increases the risk of liquid-liquid phase separation (oiling out) at elevated temperatures[].
LogP (Hydrophobicity) ~2.2High solubility in non-polar organic solvents; requires careful anti-solvent selection to induce supersaturation.
Typical 'Good' Solvents Ethyl Acetate, THF, EthanolExcellent initial dissolution capacity; used to create the primary concentrated solution.
Typical Anti-Solvents Hexanes, Heptane, WaterInduces supersaturation; however, rapid addition can bypass nucleation and cause phase separation[2].

Phase 2: Troubleshooting Guide & FAQs

Q1: My Boc-p-tolylalanine reaction mixture separates as a dense oil instead of forming crystals. What causes this, and how can I prevent it?

Causality & Mechanism: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[3]. This phenomenon occurs when the supersaturation level forces the solute to separate into a solute-rich liquid phase (droplets) and a solute-lean continuous phase, rather than integrating into a rigid crystal lattice[4]. Because Boc-p-tolylalanine has a relatively low melting point and a hydrophobic p-tolyl side chain, it easily forms stable emulsions when supersaturation is generated too rapidly (e.g., by crashing out with cold hexanes). Oiling out is highly undesirable because the solute-rich oil phase acts as a potent solvent for impurities, severely degrading the final product's purity and complicating downstream filtration[2][5].

Solution: Oiling out is primarily a kinetic phenomenon dependent on cooling rates and nucleation kinetics[4]. To bypass the miscibility gap in the phase diagram, you must control the kinetics of supersaturation:

  • Reduce the Cooling Rate: Lower the temperature at a strictly controlled rate (e.g., 0.1–0.2 °C/min) to maintain the system within the metastable zone rather than crossing the spinodal curve into the LLPS region[4].

  • Implement a Seeding Strategy: Introduce 1-2% (w/w) of pure Boc-p-tolylalanine seed crystals just before the cloud point. Seeding provides a pre-existing lattice, lowering the activation energy for nucleation and directing the system toward solid particle formation rather than liquid droplet formation[3][4].

Q2: Even with slow cooling, my product occasionally oils out. Are there chemical derivatization strategies to force crystallization?

Causality & Mechanism: If the upstream impurity profile is too high, impurities can disrupt the hydrogen-bonding network required for the Boc-carbamate and carboxylic acid to pack efficiently. This depresses the melting point further and kinetically hinders crystallization, making LLPS unavoidable under standard solvent conditions.

Solution: Convert the free carboxylic acid into a highly crystalline salt. For Boc-protected amino acids, Dicyclohexylamine (DCHA) is the industry standard[6]. The bulky, rigid cyclohexyl rings of DCHA pack highly efficiently with the hydrophobic p-tolyl side chain, vastly increasing the lattice energy and melting point. This completely bypasses the LLPS region, allowing for rapid, high-purity crystallization[6].

Q3: How do I ensure high chiral purity (enantiomeric excess) during the crystallization of Boc-4-methyl-L-phenylalanine?

Causality & Mechanism: Racemization can occur during upstream protection steps if the pH is not strictly controlled. Fortunately, crystallization can be used to upgrade chiral purity through direct crystallization resolution[]. The enantiomers of amino acids typically have lower solubility than the racemate, meaning the pure enantiomer will precipitate first under controlled conditions[].

Solution: By carefully controlling supersaturation and adding pure L-enantiomer seed crystals, you can induce preferential precipitation of the L-enantiomer from a slightly enriched mixture[]. Ensure your solvent system (e.g., Ethyl Acetate/Heptane) is optimized so that the solubility of the racemate remains significantly higher than that of the pure enantiomer at the isolation temperature.

Phase 3: Experimental Workflows

Protocol 1: Anti-Solvent Cooling Crystallization with Seeding (LLPS Avoidance)

This protocol utilizes a self-validating feedback loop: if the solution remains clear until the precise moment of seeding, the metastable zone has been successfully identified and maintained.

  • Dissolution: Dissolve crude Boc-p-tolylalanine in a minimal amount of Ethyl Acetate (good solvent) at 50 °C.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleants (dust/particulates) that could trigger premature, uncontrolled nucleation.

  • Metastable Zone Identification: Slowly add Heptane (anti-solvent) dropwise at 50 °C until the solution becomes very faintly turbid (the cloud point). Immediately add 2-3 drops of Ethyl Acetate until the solution just clears. This establishes the exact edge of the metastable zone.

  • Seeding: Cool the solution slightly to 45 °C and add 1% (w/w) of pure Boc-p-tolylalanine seed crystals. Hold the temperature for 30 minutes to allow the seeds to age and initiate secondary nucleation[4].

  • Cooling: Implement a linear cooling ramp of 0.2 °C/min down to 5 °C.

  • Isolation: Filter the resulting crystalline suspension under vacuum. Wash the filter cake with cold Heptane (5 °C) to displace the mother liquor without dissolving the product.

  • Drying: Dry under vacuum at 35 °C until a constant weight is achieved.

Protocol 2: DCHA Salt Purification for Stubborn Oils

Use this protocol when Protocol 1 fails due to high impurity loads.

  • Dissolution: Dissolve the oily crude Boc-p-tolylalanine in Diethyl Ether or Ethyl Acetate (approx. 10 mL/g)[6].

  • Salt Formation: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise while stirring at room temperature[6].

  • Crystallization: Stir vigorously for 2 hours. A thick, white precipitate of the Boc-p-tolylalanine DCHA salt will form as the reaction progresses[6].

  • Isolation: Collect the solid DCHA salt by vacuum filtration and wash it thoroughly with cold Diethyl Ether[6].

  • Free Acid Regeneration: Suspend the purified salt in Ethyl Acetate and wash with 5% aqueous Citric Acid (this removes DCHA into the aqueous layer as a water-soluble citrate salt). Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the highly pure free acid.

Phase 4: Visualizations

LLPS_Troubleshooting Start Observation: Oiling Out (LLPS) Analyze Analyze Phase Diagram Determine Metastable Zone Start->Analyze Alternative Form DCHA Salt to Increase Lattice Energy Start->Alternative Persistent Oil Decision Is Supersaturation Generated Too Rapidly? Analyze->Decision Action1 Reduce Cooling Rate (e.g., 0.1 °C/min) Decision->Action1 Yes Action2 Introduce Seed Crystals Prior to Cloud Point Decision->Action2 Yes Action3 Adjust Solvent/ Antisolvent Ratio Decision->Action3 No (Poor Solubility) Success Pure Crystalline Suspension Action1->Success Action2->Success Action3->Success Alternative->Success

Logical workflow for troubleshooting Liquid-Liquid Phase Separation (oiling out) during crystallization.

Crystallization_Protocol Step1 1. Dissolution (Good Solvent, 50°C) Step2 2. Clarification (0.45 µm Filtration) Step1->Step2 Step3 3. Antisolvent Addition (Find Cloud Point) Step2->Step3 Step4 4. Seeding (1% w/w at 45°C) Step3->Step4 Step5 5. Controlled Cooling (0.2°C/min to 5°C) Step4->Step5 Step6 6. Isolation & Drying (Vacuum Filtration) Step5->Step6

Step-by-step experimental workflow for anti-solvent cooling crystallization with seeding.

References

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guides: Chiral HPLC Separation of D and L Enantiomers of Boc-p-Tolylalanine

Executive Summary The enantiomeric purity of unnatural amino acids is a critical quality attribute in modern peptide synthesis and drug development. Boc-p-tolylalanine (also known as Boc-4-methylphenylalanine) presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of unnatural amino acids is a critical quality attribute in modern peptide synthesis and drug development. Boc-p-tolylalanine (also known as Boc-4-methylphenylalanine) presents unique chromatographic challenges due to the steric bulk of its tert-butoxycarbonyl (Boc) protecting group and the increased lipophilicity of the p-methyl substitution on the aromatic ring.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading Chiral Stationary Phases (CSPs) for the baseline resolution of Boc-p-tolylalanine enantiomers. This guide details the mechanistic causality behind column selection, provides a self-validating experimental workflow, and establishes a robust framework for achieving >99.9% enantiomeric excess (ee) verification.

Mechanistic Causality: Why Boc-p-Tolylalanine Requires Specific CSPs

The separation of enantiomers on a chiral HPLC column relies on the formation of transient diastereomeric complexes between the analyte and the stationary phase. According to the foundational three-point interaction model, successful chiral recognition requires at least three simultaneous intermolecular interactions, one of which must be stereochemically dependent.

For Boc-p-tolylalanine, the molecule presents three distinct interaction domains:

  • The Carboxylic Acid (-COOH): Acts as a strong hydrogen-bond donor and dipole interaction site.

  • The Boc Group: The carbonyl oxygen serves as a hydrogen-bond acceptor, while the tert-butyl group provides significant steric hindrance, forcing the molecule into a specific orientation within the chiral groove.

  • The p-Tolyl Ring: Engages in π−π stacking and hydrophobic interactions. The p-methyl group increases the electron density of the aromatic ring compared to standard phenylalanine, strengthening π−π interactions with the CSP.

Polysaccharide-based chiral columns, such as those derived from amylose and cellulose, are considered nearly universal for these derivatives, achieving success rates of 80–90% using normal-phase eluents .

G CSP Polysaccharide CSP (Chiral Groove) Boc Boc Group (Steric Bulk & H-Bond) CSP->Boc H-Bond Acceptor Tolyl p-Tolyl Ring (π-π Interaction) CSP->Tolyl π-π Stacking COOH Carboxyl Group (Dipole/H-Bond) CSP->COOH H-Bond Donor

Three-point chiral recognition mechanism for Boc-p-tolylalanine on a polysaccharide CSP.

Objective Comparison of Chiral Stationary Phases (CSPs)

When selecting a column for Boc-protected amino acids, the choice typically narrows down to coated/immobilized polysaccharides or macrocyclic glycopeptides . Below is an objective comparison of their performance based on empirical data for Boc-p-tolylalanine.

Amylose vs. Cellulose Derivatives
  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose creates a deep chiral groove. The bulky Boc group of Boc-p-tolylalanine fits exceptionally well into this pocket, making AD-H the gold standard. It consistently delivers the highest selectivity ( α ).

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Cellulose has a more linear, extended conformation. While it resolves the enantiomers, the steric clash between the p-methyl group and the shallower cellulose groove often results in lower resolution ( Rs​ ) compared to amylose.

Macrocyclic Glycopeptides
  • Chirobiotic T (Teicoplanin): Operates via inclusion complexation and ionic interactions. While excellent for underivatized amino acids, the bulky Boc protecting group hinders deep inclusion into the teicoplanin basket, leading to marginal baseline resolution.

Quantitative Performance Summary
Stationary PhaseColumn ChemistryOperating ModeTypical Mobile PhaseSelectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / IPA / TFA (90:10:0.1)1.85> 2.5
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / IPA / TFA (85:15:0.1)1.421.8
Chirobiotic T Teicoplanin (Macrocyclic Glycopeptide)Polar OrganicMeOH / Acetic Acid / TEA (100:0.1:0.1)1.251.4

Data reflects typical experimental outcomes for 250 x 4.6 mm columns at 1.0 mL/min, 25°C.

Self-Validating Experimental Protocol: Chiral HPLC Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . The inclusion of 0.1% Trifluoroacetic acid (TFA) is not optional; it is a mechanistic necessity. Because Boc-p-tolylalanine possesses a free C-terminal carboxylic acid (pKa ~3.5), omitting TFA will result in non-specific interactions with residual silanols on the silica support, causing severe peak tailing and rendering ee calculations inaccurate .

Step-by-Step Methodology

1. System Preparation & Equilibration

  • Solvent Flush: Flush the HPLC system with 100% Isopropanol (IPA) to purge any residual aqueous buffers from reversed-phase applications. Causality: Water and buffer salts will irreversibly damage normal-phase coated polysaccharide columns.

  • Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Equilibrate with the mobile phase: Hexane / IPA / TFA (90:10:0.1 v/v/v) at 1.0 mL/min until the UV baseline (monitored at 210 nm and 254 nm) is completely stable (approx. 10 column volumes).

2. System Suitability Test (SST) - The Validation Gate

  • Preparation: Dissolve a racemic standard of Boc-p-tolylalanine in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection: Inject 10 µL of the racemic standard.

  • Validation Criteria: Before proceeding to unknown samples, the system must pass the following criteria:

    • Resolution ( Rs​ ) between D and L peaks ≥1.5 (Baseline resolution).

    • Tailing factor ( Tf​ ) for both peaks ≤1.2 .

    • If criteria fail: Adjust the Hexane:IPA ratio (e.g., to 95:5) to increase retention and resolution.

3. Sample Analysis & Bracketed Verification

  • Execution: Inject the synthesized or purified Boc-p-tolylalanine sample (1.0 mg/mL).

  • Bracketing: Inject the racemic standard every 10 sample injections. Causality: This proves that retention time drift has not occurred, ensuring that the integration of trace enantiomeric impurities is assigned to the correct stereoisomer.

Workflow Prep 1. Sample Preparation (1 mg/mL in Hexane/IPA) Screen 2. CSP Screening (Amylose vs. Cellulose) Prep->Screen Mobile 3. Mobile Phase Tuning (Add 0.1% TFA for tailing) Screen->Mobile Optimize 4. Flow & Temp Optimization (0.8-1.0 mL/min, 25°C) Mobile->Optimize Validate 5. Method Validation (Ensure Rs > 1.5) Optimize->Validate

Self-validating method development workflow for the chiral separation of Boc-amino acids.

Data Interpretation and Troubleshooting

The racemization-free synthesis of phenylalanine derivatives relies heavily on accurate chromatographic interpretation . When analyzing the chromatogram for Boc-p-tolylalanine:

  • Elution Order: On Chiralpak AD-H under standard normal-phase conditions, the D-enantiomer typically elutes before the L-enantiomer. However, this must always be empirically confirmed by spiking the sample with an enantiopure standard.

  • Troubleshooting Peak Tailing: If Tf​>1.2 , verify the freshness of the TFA. TFA is volatile and can evaporate from the mobile phase reservoir over a 24-hour period, leading to a gradual loss of silanol suppression.

  • Troubleshooting Co-elution: If the enantiomeric impurity is buried in the tail of the major peak (e.g., 99.5% L, 0.5% D), decrease the IPA concentration to 5% and lower the column temperature to 15°C. This thermodynamically favors stronger transient diastereomeric interactions, pulling the peaks further apart.

References

  • Title : Chiral Heterocycle-Based Receptors for Enantioselective Recognition Source : MDPI (Sensors) URL :[Link]

  • Title : Chiral HPLC Separations Guide Source : Phenomenex URL :[Link]

  • Title : Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

  • Title : Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity Source : National Institutes of Health (NIH PMC) URL :[Link]

Comparative

Comparative Guide: Biological Activity and Binding Affinity of p-Tolylalanine Peptides vs. Wild-Type Sequences

Executive Summary The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Among these, p-tolylalanine (Tla), also known as p-methylphenylalanine (p-MeP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Among these, p-tolylalanine (Tla), also known as p-methylphenylalanine (p-MePhe), serves as a highly effective bioisostere for wild-type aromatic residues like phenylalanine (Phe) and tyrosine (Tyr). By introducing a single methyl group at the para position of the phenyl ring, researchers can profoundly alter a peptide's conformational landscape, binding affinity, and receptor subtype selectivity.

This guide provides an objective, data-driven comparison between wild-type peptides and their Tla-substituted counterparts, detailing the mechanistic causality behind these performance shifts and outlining self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Causality: The Bioisosteric Power of p-Tolylalanine

To understand why a simple methyl addition drastically impacts biological activity, we must analyze the physicochemical changes introduced by Tla:

  • Amplification of CH–π and Cation–π Interactions: The electron-donating inductive effect of the para-methyl group increases the electron density of the aromatic ring. This makes Tla a superior hydrogen bond acceptor in CH–π interactions compared to wild-type Phe. In the structural design of monomeric miniproteins (e.g., PPα), replacing Tyr with Phe causes the melting temperature (Tm) to plummet from 39 °C to 20 °C. However, substitution with p-methylphenylalanine restores structural integrity by forming up to 50 dense CH–π contacts with adjacent proline pyrrolidine rings[1].

  • Receptor Subtype Selectivity via Steric Hindrance: The added van der Waals volume of the methyl group acts as a spatial probe. It can create steric clashes in the restrictive binding pockets of one receptor subtype while perfectly anchoring into the deeper hydrophobic cavities of another. This is heavily exploited in neurotensin and opioid receptor targeting[2],[3].

  • Proteolytic Shielding: The unnatural steric bulk introduced near the peptide backbone disrupts the recognition motifs of endogenous proteases, thereby extending the in vivo half-life of the peptide without requiring global backbone modifications.

Quantitative Performance: Wild-Type vs. p-Tolylalanine Substitutions

The table below summarizes comparative experimental data demonstrating how Tla substitutions modulate binding affinity ( Ki​ ) and biological outcomes across various well-documented peptide systems.

Peptide SystemTarget ReceptorWild-Type ResidueSubstitutionBinding Affinity (WT)Binding Affinity (Tla)Biological Impact
Neurotensin Analog NTS1 / NTS2Phe-basedp-MePheNon-selective Ki​ (NTS2) = 29 nM Ki​ (NTS1) = 35,000 nMAchieves >1000-fold selectivity for NTS2 over NTS1[2].
DPDPE Opioid Delta Opioid (DOR)Phe 4 p-MePhe 4 High affinity, moderate mu-crossoverHighly potent and selective for DOREnhanced delta-receptor selectivity due to conformational restriction[3].
Angiotensin II AT1 / AT2Phe 4 , Val 5 p-MePhe 4 Baseline agonismAltered binding kineticsModulates receptor activation and increases resistance to enzymatic degradation[4].
mDHFR Biocatalyst Dihydrofolate ReductasePhe 31 / Phe 88 p-MePhe 88 Baseline catalytic rate3-fold increase in activityShifts substrate binding affinity and alters the enzyme's selectivity profile[5].

Self-Validating Experimental Workflows

To ensure that observed differences in biological activity are strictly due to the Tla substitution and not synthetic artifacts, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tla-Peptides

Causality Check: Tla is more sterically hindered than natural Phe. Using standard coupling reagents (e.g., HBTU) can result in incomplete aminolysis and deletion sequences. We mandate the use of HATU, as its HOAt moiety provides a neighboring group effect that accelerates the reaction even in hindered environments.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Coupling Wild-Type Residues: Couple standard amino acids using 4 eq. Amino Acid, 3.9 eq. HBTU, and 8 eq. DIPEA for 45 minutes.

  • Coupling p-Tolylalanine: For the Tla position, use 4 eq. Fmoc-Tla-OH, 3.9 eq. HATU , and 8 eq. DIPEA. Critical Step: Extend coupling time to 90 minutes to overcome steric hindrance.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Validation (Self-Validating System):

    • Precipitate in cold ether, centrifuge, and lyophilize.

    • RP-HPLC: Purify to >95% homogeneity.

    • LC-MS: Confirm the exact mass. Validation metric: The Tla-peptide must show a precise mass shift of +14.016 Da relative to the wild-type sequence, confirming the successful addition of the methyl group without side-chain modifications.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect CoupleWT Couple Wild-Type AA (HBTU/DIPEA) Deprotect->CoupleWT Standard Sequence CoupleTla Couple p-Tolylalanine (HATU/DIPEA) Deprotect->CoupleTla Tla Substitution Cleavage TFA Cleavage & Global Deprotection CoupleWT->Cleavage CoupleTla->Cleavage Purification RP-HPLC Purification & LC-MS Validation Cleavage->Purification

Workflow for the solid-phase synthesis and validation of p-tolylalanine substituted peptides.

Protocol 2: Receptor Binding & Functional Assay Validation

To quantify the Ki​ and EC50​ shifts caused by the Tla substitution, a competitive radioligand binding assay coupled with a downstream functional readout (e.g., cAMP accumulation) is required.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., NTS1 or NTS2). Homogenize and isolate cell membranes via ultracentrifugation.

  • Competitive Binding Incubation:

    • Incubate 10 µg of membrane protein with a constant concentration of radioligand (e.g., 3 H-Neurotensin at its Kd​ ) and varying concentrations of the unlabelled WT or Tla-peptide ( 10−12 to 10−5 M).

    • Causality Check: Incubate at 25 °C for 120 minutes to ensure the system reaches thermodynamic equilibrium, which is strictly required for accurate Ki​ derivation.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Validation (Self-Validating System):

    • Include a scrambled peptide as a negative control (must show no displacement).

    • Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

GPCR_Signaling Ligand Peptide Ligand (WT or Tla-mutant) Receptor GPCR (e.g., NTS2 / DOR) Ligand->Receptor Binding (Kd / Ki) GProtein G-Protein Activation (Gαi/o) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition GProtein->Effector Output Decreased cAMP (Measured via EC50) Effector->Output

GPCR activation pathway comparing binding affinity (Ki) and functional potency (EC50).

Sources

Validation

Comprehensive Analytical Guide: Validating Enantiomeric Excess and Chemical Purity of Boc-4-methylphenylalanine

Executive Summary In modern peptide drug discovery and peptidomimetic engineering, the incorporation of unnatural amino acids like 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (commonly known as Boc-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide drug discovery and peptidomimetic engineering, the incorporation of unnatural amino acids like 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (commonly known as Boc-4-methylphenylalanine or Boc-p-tolylalanine) is a primary strategy for enhancing proteolytic stability and tuning receptor selectivity. However, the structural complexity introduced by the bulky p-tolyl group demands rigorous analytical validation.

Even trace amounts of the D-enantiomer in an L-amino acid building block will propagate during solid-phase peptide synthesis (SPPS), generating diastereomeric peptide impurities that are notoriously difficult to separate. Furthermore, chemical impurities (such as residual solvents, inorganic salts, or incomplete protection byproducts) can poison coupling catalysts or cause chain termination. As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical methodologies for validating both the absolute chemical purity and the enantiomeric excess (ee) of this critical building block, providing self-validating protocols grounded in mechanistic causality.

Chemical Purity Validation: Overcoming the Limitations of Relative Chromatography

The industry standard for assessing chemical purity has historically been Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). While excellent for tracking structurally related organic impurities, RP-HPLC is a relative technique. It assumes uniform UV response factors across all analytes and is entirely blind to non-UV-absorbing contaminants like inorganic salts or residual water.

To establish a self-validating, absolute purity metric, Quantitative Nuclear Magnetic Resonance (qNMR) is the superior alternative. qNMR relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure. By introducing a highly pure Internal Calibrant (IC), qNMR provides absolute mass fraction purity without requiring a reference standard of the specific unnatural amino acid [1].

Table 1: Quantitative Comparison of Chemical Purity Methods
Analytical ParameterQuantitative NMR (qNMR)RP-HPLC-UV
Purity Metric Absolute mass fraction (w/w %)Relative area normalization (%)
Reference Standard Universal Internal Calibrant (e.g., Maleic Acid)Requires exact matched reference standard
Detection Scope Universal (detects all protonated species)Limited to UV-absorbing chromophores
Sample Preparation Simple dissolution, no filtration requiredRequires filtration, potential analyte loss
Analysis Time ~15–20 minutes per sample~30–45 minutes (including equilibration)
High-Precision qNMR Methodology

For Boc-4-methylphenylalanine, Maleic Acid is the optimal Internal Calibrant. The causality behind this choice lies in the nuclear magnetic shielding: Maleic acid produces a sharp, distinct singlet at ~6.27 ppm . This falls perfectly into the "clean window" of the Boc-4-methylphenylalanine spectrum, avoiding overlap with the Boc aliphatic protons (~1.3–1.4 ppm), the p-tolyl methyl group (~2.3 ppm), the chiral α -proton (~4.3–4.5 ppm), and the aromatic/amide protons (~7.0–7.2 ppm) [2].

Step-by-Step Protocol:

  • Metrological Weighing (Critical Step): Using a 5-decimal place microbalance, accurately weigh ~20.00 mg of the Boc-4-methylphenylalanine sample and ~5.00 mg of TraceCERT® Maleic Acid (certified purity 99.9%) into the same static-free vial. Causality: The entire absolute purity calculation hinges on the gravimetric accuracy of this step.

  • Dissolution: Add 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% TMS. Vortex until complete dissolution is achieved, then transfer to a 5 mm NMR tube.

  • T1​ Relaxation Analysis: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of all protons. Causality: To ensure quantitative integration, the inter-pulse delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton (usually the maleic acid protons). This guarantees >99% magnetization recovery between scans.

  • Acquisition: Acquire the 1 H-NMR spectrum at 400 MHz or higher using a 90° excitation pulse to maximize the signal-to-noise ratio. Disable sample spinning to prevent spinning sidebands from bleeding into the integration regions.

  • Calculation: Integrate the Maleic Acid singlet (6.27 ppm, 2H) and the p-tolyl methyl singlet (2.3 ppm, 3H). Calculate absolute purity using the mass, integral, and molecular weight ratios.

qNMR_Workflow A 1. Metrological Weighing Analyte + Maleic Acid (IC) B 2. Dissolution in DMSO-d6 A->B C 3. T1 Relaxation Analysis Ensure D1 > 5 x T1 B->C D 4. 1H-NMR Acquisition 90° Pulse, No Spinning C->D E 5. Signal Integration IC (6.27 ppm) vs Analyte D->E F 6. Absolute Mass Fraction Purity Calculation E->F

Fig 1: Quantitative NMR (qNMR) workflow for absolute chemical purity determination.

Enantiomeric Excess (ee) Validation: Preserving Chiral Integrity

Determining the enantiomeric excess of amino acids traditionally involved Chiral Gas Chromatography (GC). However, GC requires volatile analytes. For Boc-amino acids, this necessitates a harsh, two-step derivatization process: acidic deprotection of the Boc group, esterification of the carboxylic acid, and acylation of the amine (e.g., forming an N-trifluoroacetyl-O-methyl ester)[3]. Causality: Heating the amino acid under acidic or basic conditions during derivatization introduces a severe risk of artificial racemization, generating false-positive D-enantiomer readings and invalidating the assay.

To bypass derivatization, Chiral HPLC using Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) is the gold standard. Teicoplanin-based columns (e.g., CHIROBIOTIC™ T) are uniquely suited for N-blocked amino acids. The teicoplanin aglycone features multiple chiral centers, hydrogen-bonding sites, and a hydrophobic cleft.

Table 2: Enantiomeric Excess Validation Methods

Analytical ParameterChiral HPLC (Teicoplanin CSP)Chiral GC (Derivatization)Analyte StateIntact Boc-protected amino acidRequires deprotection & derivatizationRisk of RacemizationZero (Direct analysis)High (Due to thermal/chemical derivatization)Separation MechanismH-bonding, π π , and steric inclusionPartitioning in chiral liquid phaseThroughputHigh (Isocratic, ~15 mins)Low (Lengthy sample prep required)

Chiral HPLC Methodology using Macrocyclic Glycopeptides

When separating the enantiomers of Boc-4-methylphenylalanine, the choice of mobile phase is critical. A reversed-phase environment is required to activate the chiral recognition mechanism of the Teicoplanin CSP [4]. Causality: In a highly aqueous mobile phase, the hydrophobic p-tolyl group is thermodynamically driven into the hydrophobic inclusion cavities of the teicoplanin selector. Simultaneously, the free carboxylic acid of the analyte forms strong, stereodependent ionic and hydrogen bonds with the amine groups of the selector.

Step-by-Step Protocol:

  • Column Preparation: Install a Teicoplanin-based CSP column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Methanol : 20 mM Ammonium Acetate buffer (pH 4.1) at a 40:60 (v/v) ratio. Causality: The slightly acidic pH ensures the analyte's carboxylic acid is partially ionized, optimizing the ionic interactions with the stationary phase without degrading the silica support.

  • Sample Preparation: Dissolve the Boc-4-methylphenylalanine sample directly in the mobile phase to a concentration of 1.0 mg/mL. No derivatization is performed.

  • Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (targeting the p-tolyl aromatic ring).

  • Data Analysis: The transient diastereomeric complex formed by the D-enantiomer typically exhibits higher affinity for the Teicoplanin selector, causing it to elute second. Calculate the enantiomeric excess using the relative peak areas:

    ee(%)=AreaL​+AreaD​AreaL​−AreaD​​×100

Chiral_HPLC_Mechanism A Racemic Mixture Boc-4-Me-Phe-OH B Teicoplanin CSP (Chiral Selector) A->B C Transient Diastereomeric Complexes Formed B->C H-bonding & Sterics D L-Enantiomer (Lower Affinity) C->D Elutes First E D-Enantiomer (Higher Affinity) C->E Elutes Second F Chromatogram Baseline Resolution D->F E->F

Fig 2: Chiral recognition mechanism and enantiomeric separation using a Teicoplanin CSP.

Conclusion & Best Practices

Validating the integrity of sterically demanding unnatural amino acids like Boc-4-methylphenylalanine requires an orthogonal analytical approach. Relying solely on relative chromatographic methods leaves blind spots that can compromise downstream peptide synthesis.

By pairing High-Precision qNMR (for absolute chemical purity) with Direct Chiral HPLC on a Macrocyclic Glycopeptide CSP (for derivatization-free enantiomeric excess determination), researchers create a self-validating analytical system. This ensures that the building blocks utilized in drug development meet the stringent regulatory requirements for both mass fraction purity and chiral fidelity.

References

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis / PubMed. Available at:[Link]

  • Quantitative NMR in Undergraduate Labs. Journal of Chemical Education / ACS Publications. Available at:[Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids / PubMed. Available at:[Link]

  • Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. Chiral Recognition in Separation Methods / Springer. Available at:[Link]

Comparative

comparing hydrophobicity of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid with standard amino acids

Title: Comparative Hydrophobicity Guide: 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid vs. Standard Amino Acids Executive Summary In peptidomimetic drug design and solid-phase peptide synthesis (SPPS), the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Hydrophobicity Guide: 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid vs. Standard Amino Acids

Executive Summary In peptidomimetic drug design and solid-phase peptide synthesis (SPPS), the precise modulation of lipophilicity dictates everything from synthesis efficiency to the final molecule's blood-brain barrier (BBB) permeability. This guide provides an objective, data-driven comparison of the hydrophobicity of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid—commonly known as Boc-Phe(4-Me)-OH or Boc-p-tolylalanine—against standard canonical amino acid derivatives.

Mechanistic Drivers of Hydrophobicity

As a Senior Application Scientist, I frequently observe researchers treating non-canonical amino acids as simple "plug-and-play" structural substitutions. However, replacing a standard L-phenylalanine (Phe) with Boc-Phe(4-Me)-OH fundamentally alters the thermodynamic and chromatographic landscape of the molecule.

  • The para-Methyl Effect: Phenylalanine is already recognized as a highly hydrophobic residue due to its nonpolar benzyl side chain, which strongly partitions into lipophilic phases and avoids aqueous environments[1],[2]. The addition of a methyl group at the para position (forming a p-tolyl group) increases the non-polar accessible surface area. This subtle structural change enhances van der Waals interactions and π−π stacking capabilities, which significantly modulates peptide aggregation, self-assembly behaviors, and nanostructure formation[3]. In advanced biocatalysis, this precise modulation of hydrophobicity is actively leveraged to engineer and optimize enzyme active sites[4].

  • The Boc Protecting Group: In its free, unprotected state, an amino acid exists as a zwitterion, which drastically lowers its partition coefficient (LogP). The tert-butoxycarbonyl (Boc) group masks the polar α -amino group with a bulky, highly lipophilic tert-butyl moiety. This neutralizes the charge and shifts the molecule's solubility profile entirely toward organic solvents.

Hydrophobicity_Factors Molecule Boc-Phe(4-Me)-OH Hydrophobicity Profile BocGroup Boc Protecting Group (tert-butoxycarbonyl) Molecule->BocGroup TolylGroup p-Tolyl Side Chain (4-methylphenyl) Molecule->TolylGroup Carboxyl Free Carboxyl Group (-COOH) Molecule->Carboxyl BocEffect Masks alpha-amino polarity Increases bulk lipophilicity BocGroup->BocEffect TolylEffect Increases non-polar surface area Enhances pi-pi/hydrophobic packing TolylGroup->TolylEffect CarboxylEffect pH-dependent ionization Hydrophilic anchor at pH > 4.5 Carboxyl->CarboxylEffect

Caption: Structural factors driving the thermodynamic hydrophobicity of Boc-Phe(4-Me)-OH.

Quantitative Data Presentation

To objectively evaluate the performance of Boc-Phe(4-Me)-OH, we must benchmark it against standard Boc-protected amino acids. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for empirical hydrophobicity measurements because the alkylsilane-bonded stationary phase (e.g., C18) effectively mimics biological membrane partitioning[5],[6].

Table 1: Comparative Hydrophobicity of Boc-Protected Amino Acids

Amino Acid DerivativeSide Chain ClassificationEstimated LogPRelative RP-HPLC Retention Factor ( k′ )Lipophilicity Rank
Boc-Ala-OH Aliphatic (Methyl)~1.10[7]Low4 (Least Hydrophobic)
Boc-Leu-OH Aliphatic (Isobutyl)~2.30Moderate3
Boc-Phe-OH Aromatic (Benzyl)~2.60High2
Boc-Phe(4-Me)-OH Aromatic (p-Tolyl)~3.10Very High1 (Most Hydrophobic)

Note: LogP values are estimates based on standard fragment-based calculation models and empirical literature baselines. The addition of the p-methyl group consistently adds ~0.5 log units compared to the unsubstituted benzyl ring.

Experimental Methodologies for Hydrophobicity Determination

Scientific trustworthiness relies on reproducible, self-validating experimental designs. Below are the field-proven protocols to empirically determine the intrinsic hydrophobicity of these amino acid derivatives[8].

Protocol A: RP-HPLC Capacity Factor ( k′ ) Determination

Causality: Absolute retention times ( tR​ ) fluctuate with pump wear, ambient temperature, and column aging. By calculating the capacity factor ( k′=(tR​−t0​)/t0​ ), we normalize the retention data against the column's void volume ( t0​ ). This creates a self-validating, system-independent metric of hydrophobicity[5].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid (TFA) in LC-MS grade water) and Solvent B (0.1% TFA in Acetonitrile). Causality: The TFA suppresses the ionization of the free carboxyl group, ensuring the molecule remains fully protonated and interacts maximally with the hydrophobic stationary phase.

  • Sample Preparation: Dissolve Boc-Phe(4-Me)-OH and the standard Boc-amino acids in methanol at a concentration of 1 mg/mL. Prepare a 0.1 mg/mL solution of Uracil to serve as the unretained void volume ( t0​ ) marker.

  • Column Equilibration: Flush a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with 5% Solvent B until the baseline stabilizes at 214 nm.

  • Injection & Gradient Elution: Inject 10 µL of the sample. Run a linear gradient from 5% to 95% Solvent B over 20 minutes at a constant flow rate of 1.0 mL/min.

  • Data Analysis: Record tR​ for each amino acid and t0​ for Uracil. Calculate k′ . A higher k′ confirms greater intrinsic side-chain hydrophobicity[8].

RPHPLC_Protocol Prep 1. Sample Prep 1 mg/mL in MeOH Equilibrate 2. Equilibration C18 Column, 0.1% TFA Prep->Equilibrate Inject 3. Injection 10 µL Volume Equilibrate->Inject Elute 4. Gradient Elution 5-95% ACN over 20 min Inject->Elute Detect 5. UV Detection 214 nm & 254 nm Elute->Detect Analyze 6. Data Analysis Calculate k' = (tR-t0)/t0 Detect->Analyze

Caption: Self-validating RP-HPLC workflow for determining relative amino acid hydrophobicity.

Protocol B: Shake-Flask Octanol-Water Partitioning (LogP)

Causality: While HPLC provides relative hydrophobicity scales, the shake-flask method provides the absolute thermodynamic partition coefficient between an aqueous and a lipophilic phase.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and water for 24 hours to ensure mutual saturation.

  • Solute Dissolution: Dissolve exactly 10 mg of Boc-Phe(4-Me)-OH in 10 mL of the octanol-rich phase.

  • Partitioning: Combine the spiked octanol with 10 mL of the water-rich phase in a separatory funnel. Shake vigorously for 30 minutes at a constant 25°C.

  • Separation & Quantification: Allow the phases to separate for 12 hours. Extract aliquots from both layers and quantify the concentration of the amino acid using UV-Vis spectroscopy (at 254 nm for the aromatic ring).

  • Calculation: LogP=log10​(Concentrationoctanol​/Concentrationwater​) .

Strategic Applications in Drug Development

Understanding the exact lipophilic contribution of the p-tolyl group allows drug developers to rationally fine-tune pharmacokinetics. Substituting standard Phe with Phe(4-Me) in a peptide sequence can dramatically enhance blood-brain barrier (BBB) penetration, increase the biological half-life by sterically hindering proteolytic cleavage, and improve binding affinity to deep, hydrophobic receptor pockets.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

As a critical building block in solid-phase peptide synthesis (SPPS) and drug development, 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (commonly known as Boc-Phe(4-Me)-OH) requires precise handling and dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in solid-phase peptide synthesis (SPPS) and drug development, 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (commonly known as Boc-Phe(4-Me)-OH) requires precise handling and disposal protocols. This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, step-by-step operational methodologies, ensuring both scientific integrity and regulatory compliance.

Physicochemical & Safety Profile

Before integrating this unnatural amino acid into your synthetic pipeline, it is essential to understand its baseline physicochemical properties. While not acutely toxic, proper segregation and handling are required to maintain a safe laboratory environment[1].

PropertyValue
Chemical Name 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Common Synonyms Boc-Phe(4-Me)-OH, N-Boc-4-methyl-L-phenylalanine
CAS Number 80102-26-7
Molecular Weight 279.33 g/mol
Chemical Formula C15H21NO4
Hazard Classification Not classified as hazardous goods (DOT/IATA/IMDG)
Potential Health Effects May cause respiratory tract, eye, or skin irritation
Storage Conditions Keep dry in a tightly closed container in a well-ventilated place

Mechanistic Insights: The Chemistry of Boc-Phe(4-Me)-OH

To manage chemical waste effectively, one must understand the causality behind its generation. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used to prevent unwanted side reactions at the amine terminus during peptide coupling[2].

The Deprotection Mechanism: Removal of the Boc group is typically achieved using strong organic acids, most commonly Trifluoroacetic acid (TFA) dissolved in Dichloromethane (DCM)[2]. The mechanism involves the protonation of the carbamate oxygen, which triggers fragmentation into a tert-butyl cation (which subsequently eliminates a proton to form isobutylene gas) and carbamic acid. The carbamic acid intermediate is highly unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide (CO₂) gas[2].

Operational Causality: Because both protection and deprotection reactions produce CO₂ gas, these workflows must never be conducted in closed or sealed systems[2]. Failure to vent the reaction will lead to rapid over-pressurization and potential catastrophic failure of the glassware.

Operational Plan: Safe Handling and Storage Protocol

Although Boc-Phe(4-Me)-OH is not classified as a hazardous good for transport, it presents a risk of respiratory and dermal irritation[1]. Use the following self-validating protocol for daily handling:

  • PPE Verification: Don nitrile gloves, chemical safety goggles, and a standard laboratory coat prior to handling the solid powder[3].

  • Environmental Control: Weigh and transfer the solid reagent exclusively within a chemical fume hood or a localized exhaust ventilation system to prevent the inhalation of aerosolized dust[1].

  • Spill Management: In the event of a solid spill, do not use water jets or wet sweeping, which can spread the material. Instead, carefully sweep up the powder avoiding dust formation, and place it in a suitable, labeled container for solid waste disposal[1].

Experimental Workflow: Deprotection & Waste Generation

Understanding the deprotection workflow is critical for anticipating and segregating the resulting waste streams.

Step-by-Step Deprotection Methodology:

  • Dissolution: Dissolve the Boc-Phe(4-Me)-OH intermediate in anhydrous DCM within a round-bottom flask.

  • Venting Setup (Critical): Attach a mineral oil bubbler or an open venting needle to the reaction flask. Verify that the system is open to the atmosphere to accommodate off-gassing[2].

  • Acid Addition: Slowly add TFA (typically 20-50% v/v in DCM) to the stirring solution.

  • Reaction Monitoring: Observe the evolution of CO₂ gas bubbles. The reaction is self-validating; continue stirring until gas evolution completely ceases, indicating that full decarboxylation has occurred[2].

  • Concentration: Remove the volatile solvents under reduced pressure. The resulting condensate collected in the cold trap constitutes a highly acidic, halogenated liquid waste stream.

Disposal Procedures: A Self-Validating Protocol

Waste generated from Boc-Phe(4-Me)-OH workflows must be strictly segregated into solid reagent waste and liquid reaction waste. Do not discharge any of these materials down the drain or into the environment [3].

Protocol A: Disposal of Unused/Expired Solid Chemical
  • Waste Segregation: Collect any unused, spilled, or expired solid Boc-Phe(4-Me)-OH in a chemically compatible, sealable container (e.g., a wide-mouth HDPE bottle)[3].

  • Labeling: Clearly label the container with "Non-Hazardous Organic Solid Waste" and the full chemical name.

  • PPE and Debris Disposal: Gloves, weighing papers, and wiping towels used during handling must be evaluated. Under the EPA's contained-in policy, PPE contaminated with hazardous characteristic waste must be treated as hazardous[4]. However, since the pure solid is non-hazardous, standard institutional protocols for non-hazardous chemical lab debris apply.

  • Final Disposal: Transfer the sealed container to your institution's EHS office. The primary and preferred method for disposal of this organic solid is through a licensed chemical waste incineration service[3].

Protocol B: Disposal of Liquid Deprotection Waste (TFA/DCM)
  • Collection: Collect the acidic halogenated condensate from the deprotection step in a designated, heavy-duty carboy labeled "Halogenated Acidic Organic Waste."

  • Neutralization (Optional but Recommended): If your facility operates an EPA-compliant elementary neutralization unit, the corrosive characteristic of the waste can be removed via careful, slow neutralization with a weak base (e.g., aqueous sodium bicarbonate)[4]. Caution: This will generate additional CO₂; vent the neutralization vessel accordingly.

  • Storage & Pickup: Store the waste container in secondary containment and schedule a pickup with a licensed hazardous waste contractor for final incineration[3].

Workflow Visualization

G A Boc-Phe(4-Me)-OH (Solid Reagent) B Peptide Synthesis (Coupling Reaction) A->B Reagent Input F Solid Waste (Unused Reagent / PPE) A->F Spills / Expiration C Deprotection Step (TFA / DCM) B->C Intermediate D CO2 Gas Evolution (Requires Venting) C->D Off-gassing E Liquid Waste (TFA / DCM / Isobutylene) C->E Solvent/Acid Wash G Halogenated Liquid Waste Stream E->G Segregation H Non-Halogenated Solid Waste Stream F->H Segregation I Licensed Chemical Incineration Facility G->I Final Disposal H->I Final Disposal

Fig 1: Operational workflow of Boc-Phe(4-Me)-OH from reagent handling to final waste segregation.

References

  • Benchchem. "Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals". 3

  • J&K Scientific LLC. "BOC Protection and Deprotection". 2

  • US EPA. "Frequent Questions About Hazardous Waste Identification". 4

  • Peptide.com. "Safety Data Sheet: N-Boc-4-methyl-L-phenylalanine". 1

Sources

Handling

Personal protective equipment for handling 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Prepared by: Your Senior Application Scientist For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, direct guidance on the safe handling of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (Boc-L-4-methylphenylalanine), a key building block in peptide synthesis.[1][] By moving beyond a simple checklist and understanding the rationale behind these safety protocols, you can foster a culture of safety and scientific excellence within your laboratory.

Hazard Identification: Understanding the Risks

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[4][5]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[4][5]

  • Respiratory Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory tract.[4][5]

These classifications necessitate a proactive approach to exposure prevention through the consistent use of appropriate personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling Boc-L-4-methylphenylalanine.

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]Protects eyes from dust particles and accidental splashes.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[6]Prevents direct skin contact and potential irritation.[6]
Skin & Body Protection Standard laboratory coat.Protects skin from accidental spills and contamination.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dusts are generated, to prevent inhalation and respiratory irritation.[6]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling Boc-L-4-methylphenylalanine is essential for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is mandatory.[3][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Handling Protocol

The following workflow is designed to minimize exposure and ensure safe handling from preparation to post-handling cleanup.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Workspace Clear and prepare workspace Prep->Workspace Weigh Weigh compound in fume hood Workspace->Weigh Transfer Transfer to reaction vessel Weigh->Transfer Clean Clean work area Transfer->Clean Decontaminate Decontaminate equipment Clean->Decontaminate Dispose Dispose of waste Decontaminate->Dispose Remove_PPE Remove PPE Dispose->Remove_PPE

Caption: Workflow for handling Boc-L-4-methylphenylalanine.

Step-by-Step Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. The workspace should be cleared of any unnecessary items to prevent contamination and accidents.

  • Weighing and Transfer: All weighing and transferring of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[3]

  • Reaction Setup: When adding the compound to a reaction mixture, do so carefully to avoid splashing. Ensure the reaction vessel is appropriately secured.

  • Post-Handling Cleanup: Thoroughly clean the work area and decontaminate any equipment used.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated and clearly labeled hazardous waste container.[3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Spill and Disposal Management: A Contingency and Compliance Plan

Accidents can happen, and a clear plan for managing spills and disposing of waste is crucial for safety and environmental responsibility.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material. It is advisable to mix with an inert absorbent material like sand to prevent dust generation.[6]

  • Collection: Collect the mixture into a suitable, tightly closed container for disposal.[6]

  • Cleaning: Thoroughly clean the spill area.

Disposal Plan
  • Waste Classification: Boc-L-4-methylphenylalanine and any materials contaminated with it should be treated as special waste.

  • Containerization: Keep waste chemical in its original container or a suitable, clearly labeled, and sealed container.[3][6] Do not mix with other waste streams.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the proper disposal of the material in accordance with national, state, and local regulations.[7] Never discharge this chemical into waterways or sewer systems.[7]

By adhering to these guidelines, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET - tert-Butoxycarbonylamino-(2-fluoro-phenyl)-acetic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid.
  • MedChemExpress. (2022, September 13). 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid-SDS.
  • Chem-Impex. (n.d.). Boc-4-methyl-L-phenylalanine.
  • BOC Sciences. (n.d.). Boc-4-methyl-L-phenylalanine - (CAS 80102-26-7).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
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